molecular formula C11H12ClN3 B596343 (3-Chloro-quinoxalin-2-yl)-isopropyl-amine CAS No. 1234370-93-4

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Cat. No.: B596343
CAS No.: 1234370-93-4
M. Wt: 221.688
InChI Key: UHAKDFQVRHZRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-quinoxalin-2-yl)-isopropyl-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.688. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-propan-2-ylquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7(2)13-11-10(12)14-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAKDFQVRHZRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693802
Record name 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234370-93-4
Record name 3-Chloro-N-(propan-2-yl)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the quinoxaline derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. Further experimental validation is recommended for precise characterization.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂ClN₃ChemicalBook[1]
Molecular Weight 221.69 g/mol ChemicalBook[1]
Appearance Estimated: Crystalline solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not available-
logP Not available-

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a chlorine atom on the quinoxaline ring with isopropylamine. The following protocol is based on established methods for the synthesis of N-substituted quinoxaline derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dichloroquinoxaline

  • Isopropylamine

  • Pyridine (or other suitable base like triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) (or other polar aprotic solvent such as DMSO or DMA)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Biological Significance

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an isopropyl-amine substituent at the 2-position of the 3-chloroquinoxaline core may modulate its biological activity and pharmacokinetic profile. The lipophilic isopropyl group and the basic amine functionality could influence cell membrane permeability and interactions with biological targets. Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow reagents 2,3-dichloroquinoxaline + Isopropylamine + Pyridine reaction Reaction at 80-100 °C reagents->reaction in solvent DMF solvent->reaction solvent workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

References

The Multifaceted Biological Activities of 3-Chloro-Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. Among these, 3-chloro-quinoxaline derivatives have emerged as crucial intermediates and bioactive molecules in their own right, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of 3-chloro-quinoxaline derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Numerous studies have highlighted the potential of 3-chloro-quinoxaline derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis) through multiple mechanisms.

A notable mechanism of action for some quinoxaline-based anticancer agents is the inhibition of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair.[1] By inhibiting Topo II, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[1]

Furthermore, certain derivatives have been observed to modulate the expression of key proteins involved in the apoptotic cascade. Western Blot analysis has revealed the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside the downregulation of the anti-apoptotic protein Bcl-2 in response to treatment with specific quinoxaline compounds.[1] This shift in the balance of pro- and anti-apoptotic proteins pushes the cell towards apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various quinoxaline derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of selected quinoxaline derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IIIPC-3 (Prostate)4.11[1]
Compound IVPC-3 (Prostate)2.11[1]
Compound IVTopoisomerase II7.529[1]
Compound 11HCT116 (Colon)2.5
Compound 11MCF-7 (Breast)9
Compound 12HCT116 (Colon)4.4
Compound 12MCF-7 (Breast)4.4
Compound 6MCF-7 (Breast)5.11[2]
Compound 6HCT-116 (Colon)6.18[2]
Experimental Protocols for Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

2. Annexin V-FITC/PI Double Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. DNA Fragmentation Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

  • DNA Extraction: DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is then run on an agarose gel.

  • Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

4. Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

5. Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the topoisomerase II enzyme.

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow the enzyme to act on the DNA.

  • Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed or linearized DNA compared to the control.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 3-chloro-quinoxaline derivative that acts as a Topoisomerase II inhibitor.

apoptosis_pathway Quinoxaline 3-Chloro-Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage prevents repair p53 p53 Activation DNA_Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via Topoisomerase II inhibition.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

3-Chloro-quinoxaline derivatives have also demonstrated significant activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The synthesis of various Schiff bases and other derivatives from 2-chloro-3-methylquinoxaline has been a fruitful strategy for developing novel antimicrobial agents.[3][4]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining the zone of inhibition in disc diffusion assays or by measuring the Minimum Inhibitory Concentration (MIC). The table below presents the zone of inhibition for some synthesized quinoxaline derivatives against various microbial strains.

Compound IDS. aureus (mm)B. subtilis (mm)E. coli (mm)P. aeruginosa (mm)Reference
4 18161514[3]
5a 17151614[3]
5c 16151412[3]
5d 18161513[3]
5e 17151412[3]
7a 16141513[3]
7c 17151412[3]
Ciprofloxacin 25242220[3]
Experimental Protocol for Antimicrobial Activity Assessment

1. Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow Visualization

The following diagram outlines the workflow for the disc diffusion method.

disc_diffusion_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Discs Apply Compound-Impregnated Discs Inoculate_Plate->Apply_Discs Incubate Incubate Plates Apply_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow of the disc diffusion assay.

Anti-inflammatory Activity

In addition to their anticancer and antimicrobial properties, certain quinoxaline derivatives have been investigated for their anti-inflammatory potential.[5][6] The mechanism of their anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators.[6]

Research in this area is ongoing, with efforts focused on synthesizing and evaluating new derivatives to identify compounds with potent anti-inflammatory activity and favorable safety profiles.[7][8]

Synthesis of 3-Chloro-Quinoxaline Derivatives

The synthesis of 3-chloro-quinoxaline derivatives often starts from readily available precursors. For example, 2-chloro-3-methylquinoxaline can be synthesized from the reaction of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline, which is then treated with phosphoryl chloride (POCl3).[3] This versatile intermediate can then be further modified to generate a library of derivatives with diverse biological activities.[3][9]

General Synthetic Scheme

The following diagram illustrates a general logical relationship in the synthesis of bioactive quinoxaline derivatives starting from a 3-chloro-quinoxaline precursor.

synthesis_logic Starting_Material o-Phenylenediamine + α-Ketoester Hydroxy_Quinoxaline Hydroxy-Quinoxaline Intermediate Starting_Material->Hydroxy_Quinoxaline Condensation Chloro_Quinoxaline 3-Chloro-Quinoxaline Derivative Hydroxy_Quinoxaline->Chloro_Quinoxaline Chlorination (e.g., POCl3) Bioactive_Derivatives Diverse Bioactive Derivatives Chloro_Quinoxaline->Bioactive_Derivatives Nucleophilic Substitution (e.g., with amines, phenols)

Caption: Synthetic pathway to bioactive quinoxalines.

Conclusion

3-Chloro-quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents continues to be an active area of research. The ability to readily synthesize and modify these compounds provides a powerful platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms, to aid researchers and drug development professionals in this exciting field.

References

Technical Guide: Spectroscopic and Synthetic Profile of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and expected spectroscopic characteristics of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Due to the absence of published experimental data for this specific molecule, this document outlines a robust synthetic protocol based on established methodologies for analogous quinoxaline derivatives and presents predicted spectroscopic data to aid in its identification and characterization.

Synthesis of this compound

The synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for creating C-N bonds in quinoxaline systems involves the reaction of 2,3-dichloroquinoxaline with isopropylamine.[1][2] The pyridine-like nitrogen atoms in the quinoxaline ring activate the chlorine atoms, making them susceptible to nucleophilic attack.[3] Typically, the reaction with a primary amine under controlled conditions allows for the selective monosubstitution of one chlorine atom.[2]

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add isopropylamine (1.2 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the pure this compound.[5]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.[5][6]

  • The sample should be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[4][6]

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.2Multiplet4HAromatic protons (H-5, H-6, H-7, H-8)
~ 4.0 - 4.5Septet1HN-CH of isopropyl group
~ 5.0 - 6.0Broad Singlet1HN-H proton
~ 1.3 - 1.5Doublet6HCH₃ of isopropyl group

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-2 (C-N)
~ 140 - 145C-3 (C-Cl)
~ 138 - 142Quaternary aromatic carbons
~ 125 - 130Tertiary aromatic carbons (CH)
~ 45 - 50N-CH of isopropyl group
~ 20 - 25CH₃ of isopropyl group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (for liquids or oils).[7] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]

Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300 - 3400N-H stretching
~ 3000 - 3100Aromatic C-H stretching
~ 2850 - 2980Aliphatic C-H stretching
~ 1610 - 1630C=N stretching of the quinoxaline ring[3]
~ 1450 - 1580C=C aromatic stretching
~ 1000 - 1200C-N stretching
~ 700 - 800C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, which helps in confirming its molecular weight and structure.

Experimental Protocol:

  • The mass spectrum is to be obtained using a mass spectrometer, with electron impact (EI) being a common ionization method for such compounds.[9]

  • The instrument separates ions based on their mass-to-charge ratio (m/z).[10]

Expected Mass Spectral Data

m/zProposed Fragment
[M]⁺Molecular ion peak
[M+2]⁺Isotope peak due to ³⁷Cl
[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
[M - C₃H₇]⁺Loss of the isopropyl group

Workflow for Synthesis and Characterization

The following diagram illustrates the workflow from the starting materials to the final characterization of this compound.

Synthesis_Characterization_Workflow Start Starting Materials (2,3-Dichloroquinoxaline & Isopropylamine) Synthesis Nucleophilic Aromatic Substitution Start->Synthesis Reaction Purification Column Chromatography Synthesis->Purification Crude Product Product (3-Chloro-quinoxalin-2-yl) -isopropyl-amine Purification->Product Pure Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR (¹H & ¹³C) Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility and Stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine (CAS No. 1234370-93-4) is not publicly available. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties for a novel compound of this class. The experimental protocols and data tables are presented as templates for guiding laboratory investigation.

Introduction

This compound is a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to antiviral, anticancer, antibacterial, and anti-inflammatory properties. The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life.

This technical guide outlines the standard experimental procedures for the comprehensive evaluation of the solubility and stability of this compound, in line with industry and regulatory standards.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. Solubility is typically assessed in various aqueous and non-aqueous media relevant to the physiological environment and formulation development.

Experimental Protocols for Solubility Determination

This method determines the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, as well as purified water and relevant organic solvents (e.g., ethanol, DMSO, propylene glycol).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (commonly DMSO), precipitates when diluted into an aqueous buffer. This is a higher-throughput method often used in early drug discovery.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy at a wavelength where the compound does not absorb. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation for Solubility

Quantitative solubility data should be summarized in a clear and structured table.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Method
Purified Water~7.025[Experimental Value]Thermodynamic
0.1 N HCl1.237[Experimental Value]Thermodynamic
Acetate Buffer4.537[Experimental Value]Thermodynamic
Phosphate Buffer6.837[Experimental Value]Thermodynamic
Phosphate-Buffered Saline (PBS)7.437[Experimental Value]Thermodynamic
PBS (2% DMSO)7.425[Experimental Value]Kinetic
EthanolN/A25[Experimental Value]Thermodynamic
Propylene GlycolN/A25[Experimental Value]Thermodynamic

Stability Assessment

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This information is crucial for determining re-test periods, shelf life, and recommended storage conditions.[1][2]

Experimental Protocols for Stability Testing

Solid-state stability is evaluated under long-term, accelerated, and intermediate storage conditions as per the International Council for Harmonisation (ICH) guidelines.

Protocol: ICH Stability Testing

  • Sample Preparation: Place a sufficient amount of solid this compound in containers that are inert and impermeable.

  • Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of this compound remaining, typically by a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any impurities or degradation products.

Forced degradation (stress testing) is conducted to identify likely degradation products and establish degradation pathways. This helps in developing and validating stability-indicating analytical methods.

Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in various media.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature.

    • Neutral Hydrolysis: Purified water at elevated temperature.

    • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

    • Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60 °C, 80 °C).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and all major degradation products. The goal is to achieve 5-20% degradation of the active substance.

Data Presentation for Stability

Forced degradation results should be tabulated to summarize the extent of degradation and the number of degradation products formed.

Stress Condition Conditions Time (hours) Assay (% Remaining) Major Degradation Products (% Area) Total Impurities (%)
Acid Hydrolysis1 N HCl, 80 °C24[Value][Value for DP1, DP2, etc.][Value]
Base Hydrolysis1 N NaOH, 60 °C8[Value][Value for DP1, DP2, etc.][Value]
Oxidation10% H₂O₂, RT24[Value][Value for DP1, DP2, etc.][Value]
Thermal (Solid)80 °C72[Value][Value for DP1, DP2, etc.][Value]
Photostability (Solution)ICH Q1B-[Value][Value for DP1, DP2, etc.][Value]

DP = Degradation Product; RT = Room Temperature

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Excess Solid Compound equilibration Agitate at Constant Temp (e.g., 24-72h) prep_compound->equilibration prep_solvent Select Solvent/Buffer (e.g., pH 1.2, 7.4) prep_solvent->equilibration separation Centrifuge & Filter (0.22 µm) equilibration->separation quantification Quantify Concentration (HPLC-UV) separation->quantification solid_state Analyze Residue (XRPD) separation->solid_state result Thermodynamic Solubility Value quantification->result

Workflow for Thermodynamic Solubility Assessment.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid API photo Photolysis prep_solid->photo thermal Thermal prep_solid->thermal prep_solution API in Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation prep_solution->photo analysis Analyze by Stability-Indicating LC-MS/UV acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis result Identify Degradation Pathways & Products analysis->result

Workflow for Forced Degradation (Stability) Study.
Hypothetical Signaling Pathway

Quinoxaline derivatives have been reported to interact with various biological targets, including kinases. The following diagram illustrates a hypothetical signaling pathway where a quinoxaline derivative could act as a kinase inhibitor, a common mechanism for this class of compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor (3-Chloro-quinoxalin-2-yl) -isopropyl-amine Inhibitor->RAF Inhibits

Hypothetical MAPK/ERK Signaling Pathway Inhibition.

Conclusion

While specific solubility and stability data for this compound are not currently in the public domain, this guide provides the necessary framework for any research or drug development professional to systematically determine these properties. The outlined protocols for thermodynamic and kinetic solubility, as well as solid-state and forced degradation stability studies, represent the industry-standard approach. The successful execution of these experiments will generate the crucial data needed to assess the viability of this compound as a drug candidate and to guide its formulation development.

References

The Structure-Activity Relationship of Quinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities have led to the development of a plethora of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as tubulin polymerization.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinoxaline derivatives is intricately linked to the nature and position of substituents on the quinoxaline core and its appended moieties.

  • Substitutions on the Quinoxaline Ring:

    • Electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- and/or 7-positions of the quinoxaline ring can influence the electronic properties of the scaffold and its interaction with biological targets.

    • The introduction of bulky or heterocyclic groups at the 2- and 3-positions is a common strategy to enhance target binding and selectivity.

  • Side Chain Modifications:

    • The presence of a urea or thiourea linkage is a recurring feature in potent kinase inhibitors, facilitating hydrogen bonding interactions within the ATP-binding pocket of kinases.

    • The nature of the terminal aromatic or heteroaromatic ring on the side chain significantly impacts activity. Substitutions on this ring with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -F) groups can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

    • The length and flexibility of the linker connecting the quinoxaline core to the terminal aryl group are crucial for optimal orientation within the target's active site.

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinoxaline derivatives against various cancer cell lines.

Compound IDQuinoxaline Core SubstitutionLinker/Side ChainTerminal GroupCancer Cell LineIC50 (µM)Reference
1 Unsubstituted--Melanoma (MALME-M)55.75% GI[1]
2 6-Chloro--Melanoma (MALME-M)-[1]
3 6-TrifluoromethylTriazoleIsopropylLeukemia (THP-1)1.6[1]
8 UnsubstitutedBenzoxazole-Gastric (MGC-803)1.49 ± 0.18[1]
14 UnsubstitutedN-substituted4-MethoxyphenylBreast (MCF-7)2.61[1]
18 7-NitroSulfonyl hydrazide4-MethylbenzylBreast (MCF-7)22.11 ± 13.3[1]
19 UnsubstitutedDiphenylurea4-PhenoxyGastric (MGC-803)9[1]
20 UnsubstitutedDiphenylurea3,5-DimethylphenylBladder (T-24)8.9[1]
VIIIc 3-MethylUrea4-ChlorophenylColon (HCT116)2.5[2]
XVa 3-ChloroAmidePhenylColon (HCT116)4.4[2]
11 4-Methyl-3-oxoHydrazone4-(Dimethylamino)phenylBreast (MCF-7)0.81[3]
13 4-Methyl-3-oxoPyrazole4-MethoxyphenylBreast (MCF-7)0.95[3]

Table 1: Anticancer Activity of Quinoxaline Derivatives. (GI = Growth Inhibition)

Key Signaling Pathways Targeted by Anticancer Quinoxaline Derivatives

Quinoxaline derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Quinoxaline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Quinoxaline Quinoxaline Derivative Quinoxaline->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by quinoxaline derivatives.

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of quinoxalines is influenced by specific structural modifications:

  • Substitutions at C-2 and C-3: The introduction of different substituents at the 2- and 3-positions of the quinoxaline ring is a key determinant of antimicrobial activity. Phenyl, substituted phenyl, and various heterocyclic rings have been shown to be effective.

  • Presence of a 1,4-di-N-oxide Moiety: Quinoxaline-1,4-di-N-oxides often exhibit enhanced antimicrobial activity compared to their non-oxidized counterparts.

  • Side Chain Characteristics: The nature of the side chains, including the presence of amide, sulfonamide, or other functional groups, can modulate the antimicrobial spectrum and potency.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains.

Compound IDQuinoxaline Core SubstitutionSide Chain/Terminal GroupMicroorganismMIC (µg/mL)Reference
2d 2,3-disubstituted2-MercaptobenzothiazoleEscherichia coli8[4]
3c 2,3-disubstitutedMorpholineEscherichia coli8[4]
4 2,3-disubstitutedPiperazineBacillus subtilis16[4]
6a 2-substitutedHydrazoneBacillus subtilis16[4]
10 PentacyclicBenzimidazole-2-thiolCandida albicans16[4]
- 2,3-Diphenyl-1,4-di-N-oxide-Staphylococcus aureus-[5]
- 2,3-Diphenyl-1,4-di-N-oxide-Pseudomonas aeruginosa-[5]

Table 2: Antimicrobial Activity of Quinoxaline Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

A common and versatile method for the synthesis of the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Procedure:

  • To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the 1,2-dicarbonyl compound (1 mmol).

  • The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Catalysts such as acids (e.g., acetic acid, p-toluenesulfonic acid) or other reagents may be added to facilitate the reaction.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the quinoxaline derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Procedure:

  • Prepare a twofold serial dilution of the quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Include a growth control (no compound) and a sterility control (no microorganism) in each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Drug Discovery

The discovery and development of new quinoxaline-based therapeutic agents typically follow a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical Phase Design Compound Design & Library Synthesis Screening High-Throughput Screening (HTS) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Active Hits Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Cytotoxicity, MIC) Lead_Opt->In_Vitro Synthesized Analogs In_Vivo In Vivo Animal Studies Lead_Opt->In_Vivo Optimized Leads In_Vitro->Lead_Opt Feedback Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery of new quinoxaline derivatives.

Conclusion

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into the structure-activity relationships of quinoxaline derivatives has provided a solid foundation for the rational design of new compounds with enhanced potency and selectivity. This technical guide has summarized the key SAR findings for anticancer and antimicrobial activities, provided essential experimental protocols, and visualized the underlying biological mechanisms and drug discovery workflows. By leveraging this knowledge, researchers can continue to explore the vast chemical space of quinoxaline derivatives to address unmet medical needs in oncology and infectious diseases.

References

In Silico Modeling and Docking Studies of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of the novel compound (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many of these activities are attributed to their ability to act as protein kinase inhibitors.[1][4][5] This document outlines a potential workflow for investigating the interaction of this compound with a plausible biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for quinoxaline-based inhibitors.[1][5]

Introduction to Quinoxaline Derivatives and their Therapeutic Potential

Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][4] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[6] The diverse pharmacological activities of quinoxaline derivatives have led to their investigation for a wide range of therapeutic applications.[3] Notably, their role as ATP-competitive inhibitors of protein kinases has made them a focal point in the development of novel anticancer agents.[1][5][7] By targeting kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and Src, these compounds hold promise for cancer therapy.[1][5]

Hypothesized Signaling Pathway Inhibition

This compound is hypothesized to inhibit the VEGFR-2 signaling pathway. Upon binding of the vascular endothelial growth factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. The proposed mechanism of action for our compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking the downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (3-Chloro-quinoxalin-2-yl) -isopropyl-amine Inhibitor->VEGFR2 Inhibits (ATP-competitive) G cluster_prep Preparation cluster_docking Docking & Simulation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation This compound (2D to 3D, Energy Minimization) Docking Molecular Docking (Define Binding Site, Run Docking Algorithm) LigandPrep->Docking ProteinPrep Protein Preparation (VEGFR-2, PDB ID: 1T46) (Remove water, add hydrogens) ProteinPrep->Docking MDSim Molecular Dynamics Simulation (Assess stability of the complex) Docking->MDSim BindingAnalysis Binding Mode Analysis (Identify key interactions) MDSim->BindingAnalysis EnergyCalc Binding Energy Calculation (Estimate binding affinity) BindingAnalysis->EnergyCalc Results Results Interpretation (Binding affinity, Interaction map) EnergyCalc->Results

References

Theoretical Insights into the Electronic Landscape of 3-Chloro-Quinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a chloro-substituent at the 3-position can significantly modulate the electronic characteristics of the quinoxaline ring system, influencing its reactivity, stability, and potential as a pharmacophore. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of 3-chloro-quinoxalines, leveraging computational chemistry to elucidate their molecular architecture and reactivity. By summarizing key quantitative data, detailing computational methodologies, and visualizing fundamental concepts, this document serves as a comprehensive resource for researchers engaged in the design and development of novel quinoxaline-based compounds.

Introduction

Quinoxalines, or benzopyrazines, are heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The electronic properties of these molecules are fundamental to their biological action and can be fine-tuned through targeted chemical modifications. The addition of a chlorine atom at the 3-position of the quinoxaline core introduces an electron-withdrawing group, which can significantly alter the electron distribution within the molecule.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure and reactivity of organic molecules.[2] These computational methods allow for the detailed investigation of parameters such as molecular orbital energies, charge distribution, and electrostatic potential, providing insights that are often difficult to obtain through experimental means alone.

Computational Methodologies

The theoretical investigation of 3-chloro-quinoxalines predominantly relies on Density Functional Theory (DFT) calculations. A common and effective approach involves the use of the B3LYP functional combined with a suitable basis set.

Density Functional Theory (DFT) Calculations

A prevalent computational protocol for studying quinoxaline derivatives involves geometry optimization and subsequent electronic property calculations using the B3LYP functional with the 6-311++G(d,p) or similar basis sets.[3] All computations in these studies are typically performed using software packages like Gaussian.[4]

Experimental Protocol: DFT Calculation Workflow

  • Molecule Building: The 3D structure of the 3-chloro-quinoxaline derivative is constructed using a molecular modeling program.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP functional and a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.

The following diagram illustrates a typical workflow for the theoretical study of 3-chloro-quinoxalines.

computational_workflow cluster_input Input cluster_processing Computational Steps cluster_output Output Data start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mulliken Mulliken Charges elec_prop->mulliken mesp MESP Analysis elec_prop->mesp

Computational workflow for electronic property analysis.

Key Electronic Properties

Theoretical studies provide a wealth of quantitative data on the electronic properties of 3-chloro-quinoxalines. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline (3MSQ)-6.03-1.984.05[4]
1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione-6.45-1.824.63[1]
Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack. In 3-chloro-quinoxaline derivatives, the nitrogen atoms and the chlorine atom are typically regions of negative charge, while the carbon atoms of the quinoxaline core exhibit varying degrees of positive charge.

The diagram below illustrates the general concept of charge distribution in a substituted quinoxaline.

charge_distribution cluster_molecule Conceptual Charge Distribution N1 N C_positive C (+) N1->C_positive N4 N C_positive->N4 Cl_negative Cl (-) C_positive->Cl_negative R_group R C_positive->R_group

Conceptual charge distribution in a quinoxaline derivative.
Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For 3-chloro-quinoxaline derivatives, the nitrogen atoms are typically associated with the most negative potential, making them likely sites for protonation and other electrophilic interactions.[4]

Structure-Property Relationships

The electronic properties of 3-chloro-quinoxalines are intrinsically linked to their molecular structure. The position and nature of other substituents on the quinoxaline ring can further modulate the electronic landscape. For instance, the presence of electron-donating groups can increase the energy of the HOMO, making the molecule more susceptible to oxidation, while electron-withdrawing groups can lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The chloro-substituent itself, being electron-withdrawing, generally lowers the energy levels of both the HOMO and LUMO. This can influence the molecule's photophysical properties, such as its absorption and fluorescence spectra.[4]

Conclusion

Theoretical studies, primarily employing DFT calculations, provide a powerful framework for understanding the electronic properties of 3-chloro-quinoxalines. By elucidating the distribution of electrons, the energies of frontier molecular orbitals, and the molecular electrostatic potential, these computational approaches offer invaluable insights for the rational design of new quinoxaline derivatives with tailored properties for applications in drug development and materials science. The quantitative data and methodologies presented in this guide serve as a foundational resource for researchers in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine from 2,3-dichloroquinoxaline. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction. Included are protocols for the synthesis of the starting material, 2,3-dichloroquinoxaline, the main reaction to produce the target compound, and methods for purification and characterization. Quantitative data from related syntheses are summarized, and key experimental workflows are visualized.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the quinoxaline scaffold is a key strategy in the development of new therapeutic agents. The reaction of 2,3-dichloroquinoxaline with various nucleophiles provides a versatile route to a diverse array of substituted quinoxalines. This document details the synthesis of this compound, a valuable intermediate for further chemical elaboration in drug discovery programs. The core of this synthesis is a selective monosubstitution of a chlorine atom on the 2,3-dichloroquinoxaline ring with isopropylamine.

Data Presentation

CompoundSynthesis MethodSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Melting Point (°C)Analytical Data
2,3-DichloroquinoxalineChlorination of quinoxaline-2,3(1H,4H)-dione with POCl3None (neat)100392152-1541H NMR (CDCl3): δ 8.07-8.02 (m, 2H), 7.85-7.80 (m, 2H).13C NMR (CDCl3): δ 143.3, 140.9, 131.6, 127.8.ESI-MS: m/z 199.10 [M+H]+.[1]
6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amineNucleophilic aromatic substitution of 2,6-dichloroquinoxaline with 2,3-dimethylanilineDMF1004.586138-1401H NMR: δ 8.34 (s, 1H), 7.90 (d, 1H), 7.63 (d, 1H), 7.55-7.53 (dd, 1H), 7.44 (d, 1H), 7.19-7.16 (t, 1H), 7.11 (d, 1H), 6.67 (br s, 1H), 2.36 (s, 3H), 2.24 (s, 3H).13C NMR: δ 151.0, 140.2, 138.5, 138.1, 136.3, 131.5, 130.9, 130.3, 128.0, 127.9, 127.5, 126.4, 122.6, 20.7, 14.2.ESI-MS: m/z 284.05 [M+H]+.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol describes the synthesis of the starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl3)

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.) in a round-bottom flask, add POCl3 (20 ml).

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it into ice-cold water. An off-white semi-solid will form.

  • Collect the solid product by filtration using a Büchner funnel under vacuum.

  • Wash the solid with cold water and dry it to yield 2,3-dichloroquinoxaline.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution reaction of 2,3-dichloroquinoxaline with isopropylamine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Isopropylamine

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3) (as a base)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 equiv.) in DMF or ethanol.

  • Add a base such as triethylamine (1.2 equiv.) or potassium carbonate (1.5 equiv.) to the solution.

  • Add isopropylamine (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain this compound.

  • Characterize the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from quinoxaline-2,3(1H,4H)-dione to the final product.

Synthesis_Workflow start Quinoxaline-2,3(1H,4H)-dione intermediate 2,3-Dichloroquinoxaline start->intermediate  POCl3, 100°C, 3h   product This compound intermediate->product  Isopropylamine, Base,  DMF or Ethanol, 80-100°C  

Caption: Two-step synthesis of the target compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The logical steps of the SNAr mechanism for the reaction of 2,3-dichloroquinoxaline with isopropylamine are depicted below.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination A 2,3-Dichloroquinoxaline C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C B Isopropylamine B->C D Chloride Ion (Leaving Group) C->D  Loss of Leaving Group   E This compound C->E  Aromatization  

Caption: SNAr mechanism for the synthesis.

References

Protocol for Nucleophilic Substitution on 2-Chloroquinoxalines: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 2-chloroquinoxalines. This class of reaction is fundamental in the synthesis of a wide array of quinoxaline derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined below cover various types of nucleophilic substitutions, including aminations and carbon-carbon bond-forming reactions, under both conventional heating and microwave irradiation conditions.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core is crucial for the development of new therapeutic agents and advanced materials. 2-Chloroquinoxaline is a versatile starting material for such functionalization, readily undergoing nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C2 position. This allows for the introduction of a diverse range of substituents, including amino, alkoxy, thio, and aryl groups. These application notes provide standardized procedures for several key transformations, enabling researchers to synthesize novel quinoxaline derivatives efficiently and reproducibly.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for various nucleophilic substitution reactions on 2-chloro- and 2,3-dichloroquinoxalines. This allows for a quick comparison of different methodologies.

EntrySubstrateNucleophile/ReagentCatalyst/BaseSolventConditionsProductYield (%)
12,3-DichloroquinoxalineBenzylamineTriethylamine- (Neat)Microwave, 160 °C, 5 minN2,N3-dibenzylquinoxaline-2,3-diamine69
22,3-DichloroquinoxalineButylamineTriethylamine- (Neat)Microwave, 160 °C, 5 minN2,N3-dibutylquinoxaline-2,3-diamine81
32,3-DichloroquinoxalineMorpholineTriethylamine- (Neat)Microwave, 160 °C, 5 min2,3-di(morpholin-4-yl)quinoxaline39
42,3-Dichloroquinoxaline3-NitrophenolTriethylamine- (Neat)Microwave, 160 °C, 5 min2,3-bis(3-nitrophenoxy)quinoxaline69
52,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ / K₃PO₄THF90 °C, 8 h6-chloro-2-(o-tolyl)quinoxaline77
62,6-Dichloroquinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄THF90 °C, 8 h6-chloro-2-(4-methoxyphenyl)quinoxaline63
72,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄ / K₃PO₄THF90 °C, 8 h6-chloro-2-(3,5-dimethylphenyl)quinoxaline90
82-Chloro-3-methylquinoxalineAromatic AminesK₂CO₃ / KI-Reflux2-Arylamino-3-methylquinoxalinesNot specified
94-Hydroxyacetophenone4-NitrophthalonitrileK₂CO₃DMF60 °C, 16 hPhthalonitrile derivativeNot specified
102-ChloroquinoxalineVarious substituted aminesPyridine-Conventional (5-6 days) / Microwave (10-20 min)2-amino-substituted quinoxalinesHigh yielding

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of Dichloroquinoxaline

This protocol describes a rapid and efficient method for the amination of 2,3-dichloroquinoxaline using microwave irradiation.[1]

Materials:

  • 2,3-Dichloroquinoxaline

  • Amine (e.g., benzylamine, butylamine, morpholine)

  • Triethylamine

  • Microwave synthesis reactor

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reaction tube, combine 2,3-dichloroquinoxaline (1.0 mmol, 0.2 g), the desired amine (2.0 mmol), and triethylamine (3.0 mmol, 0.4 mL).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-diaminoquinoxaline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Dichloroquinoxaline with Arylboronic Acids

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling for the formation of a C-C bond at the 2-position of the quinoxaline ring.[2]

Materials:

  • 2,6-Dichloroquinoxaline

  • Arylboronic acid (e.g., 2-tolylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-aryl-6-chloroquinoxaline product.

Protocol 3: Conventional Synthesis of 2-Phenoxyquinoxaline

This protocol describes a conventional SNAr reaction for the synthesis of 2-phenoxyquinoxaline.

Materials:

  • 2-Chloroquinoxaline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 equiv) and phenol (1.2 equiv) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain pure 2-phenoxyquinoxaline.

Visualizations

Experimental Workflow for Nucleophilic Substitution on 2-Chloroquinoxaline

G start Start reagents Combine 2-Chloroquinoxaline, Nucleophile, Base/Catalyst, and Solvent start->reagents reaction Reaction Conditions (Heating / Microwave) reagents->reaction monitoring Monitor Reaction (TLC / GC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing, Drying) monitoring->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for nucleophilic substitution on 2-chloroquinoxalines.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L₂(X) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R-B(OR)₂ Base pd_intermediate2 Ar-Pd(II)L₂(R) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

analytical methods for quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine using a Novel LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive experimental protocol for the quantitative analysis of this compound. Due to the absence of a standardized, publicly available analytical method for this specific compound, a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. This method is suitable for the accurate quantification of this compound in various matrices, which is critical for drug development and quality control processes. The protocol includes sample preparation, instrument parameters, and data analysis procedures.

Introduction

This compound is a substituted quinoxaline derivative. The quinoxaline ring system is a common scaffold in many biologically active compounds, and the precise quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and formulation development. This application note describes a selective and sensitive LC-MS/MS method for the determination of this compound. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, operating in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): (3-Chloro-quinoxalin-2-yl)-[D7]-isopropyl-amine (or a structurally similar stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control matrix (e.g., plasma, tissue homogenate, formulation blank)

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the control matrix for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

2.2.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

2.3.2. Mass Spectrometry (MS) Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 1

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined][To be determined]

Note: The exact m/z values for precursor and product ions, as well as the optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Table 2: Calibration Curve Data (Example)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Experimental Value]
5[Experimental Value]
10[Experimental Value]
50[Experimental Value]
100[Experimental Value]
500[Experimental Value]
1000[Experimental Value]
Linearity (r²) > 0.99

Table 3: Method Validation Parameters (Example Acceptance Criteria)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification)
Precision (RSD) ≤ 15% (≤ 20% for the Lower Limit of Quantification)
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) working Working Standards stock->working sample Sample Collection spike Spike IS into Sample sample->spike ppt Protein Precipitation spike->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Construction integrate->curve quant Quantification curve->quant

Caption: Workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the quantitative analysis of this compound by LC-MS/MS. The described method is designed to be sensitive, selective, and robust, making it suitable for a range of applications in pharmaceutical research and development. The provided protocols for sample preparation and instrument conditions serve as a strong starting point for method development and validation. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

Application Notes and Protocols for Evaluating the Cytotoxicity of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides detailed application notes and protocols for evaluating the cytotoxicity of a specific quinoxaline derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. The following protocols describe key cell-based assays to determine the compound's effect on cell viability, proliferation, membrane integrity, and the induction of apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of viable cells.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: MTT Assay
Compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control)100100100
1
5
10
25
50
100
IC50 (µM)

Caption: Table summarizing the cytotoxic effect of this compound on a selected cell line as determined by the MTT assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1.5h add_mtt->incubate3 solubilize Add DMSO to solubilize formazan incubate3->solubilize measure Measure absorbance at 492 nm solubilize->measure calculate Calculate % viability and IC50 measure->calculate

Caption: Workflow for the MTT cell viability and proliferation assay.

Cytotoxicity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[8] An increase in LDH activity in the supernatant is indicative of cytotoxicity.[7]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 300 x g for 5 minutes.[8] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[7][9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Data Presentation: LDH Assay
Compound Concentration (µM)% Cytotoxicity (LDH Release) after 24h% Cytotoxicity (LDH Release) after 48h% Cytotoxicity (LDH Release) after 72h
0 (Vehicle Control)000
1
5
10
25
50
100
Positive Control (Lysis Buffer) 100100100

Caption: Table summarizing the cytotoxicity of this compound as measured by the LDH release assay.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_treat Seed and treat cells in 96-well plate centrifuge Centrifuge plate seed_treat->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate for 30 min add_reagent->incubate stop Add stop solution incubate->stop measure Measure absorbance at 490 nm stop->measure calculate Calculate % cytotoxicity measure->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Detection (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining is a widely used method to detect apoptosis by flow cytometry.[10][11] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[13] Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[10]

Data Presentation: Annexin V/PI Staining
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (Low Conc.)
Compound (High Conc.)
Positive Control

Caption: Table summarizing the percentage of viable, early apoptotic, and late apoptotic/necrotic cells after treatment with this compound.

Signaling Pathway: Intrinsic Apoptosis Pathway```dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus This compound bax Bax activation stimulus->bax bcl2 Bcl-2 inhibition stimulus->bcl2 mom Mitochondrial Outer Membrane Permeabilization bax->mom bcl2->mom cyto_c Cytochrome c release mom->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Mechanism of Action: Topoisomerase II Inhibition

Some quinoxaline derivatives have been shown to exert their cytotoxic effects by inhibiting topoisomerase II. [3]Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription by creating transient double-strand breaks. [14]Inhibitors of topoisomerase II can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis. [14][15] Further investigation into the specific mechanism of this compound could involve a topoisomerase II inhibition assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing these cell-based assays, researchers can gain valuable insights into the compound's potency, mechanism of cell death, and its effects on cell cycle progression, which are crucial for its further development as a potential therapeutic agent.

References

Application Note: In Vitro Antimicrobial Screening of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This interest is due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4][5] The versatile quinoxaline scaffold allows for structural modifications, making it a promising framework for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[6] Quinoxaline 1,4-di-N-oxides (QdNOs), in particular, have demonstrated potent antimicrobial effects.[3][7] This document provides detailed protocols for the initial in vitro screening of novel quinoxaline compounds, covering the determination of their inhibitory and bactericidal concentrations, as well as their cytotoxic effects on mammalian cells.

Principle of Antimicrobial Screening

The primary goal of in vitro antimicrobial screening is to determine a compound's efficacy against various microorganisms. This is typically a tiered approach:

  • Primary Screening (Qualitative/Semi-Quantitative): Methods like agar diffusion are often used for an initial assessment of activity.[4][5]

  • Secondary Screening (Quantitative): Broth microdilution is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[8][9][10]

  • Bactericidal/Fungicidal Activity: The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined to assess whether the compound kills the microorganism or merely inhibits its growth.[11][12]

  • Safety Assessment: A cytotoxicity assay is crucial to evaluate the compound's toxicity against mammalian cells, ensuring a therapeutic window where it is effective against microbes but safe for the host.

Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides (QdNOs)

One of the proposed antibacterial mechanisms for QdNOs involves their bioreductive activation within the microbial cell. Under anaerobic or microaerophilic conditions, bacterial reductases can metabolize the N-oxide groups of the QdNOs. This process generates reactive oxygen species (ROS) and other radical species.[13] These highly reactive molecules can cause widespread cellular damage, including oxidative damage to DNA, proteins, and lipids, as well as disruption of the cell wall and membrane integrity, ultimately leading to cell death.[13]

G cluster_bacterium Bacterial Cell cluster_damage Cellular Damage qdno Quinoxaline 1,4-di-N-oxide (QdNO) reductases Bacterial Reductases qdno->reductases ros Reactive Oxygen Species (ROS) reductases->ros Metabolism dna_damage DNA Damage ros->dna_damage membrane_damage Membrane & Cell Wall Damage ros->membrane_damage protein_damage Protein & Lipid Oxidation ros->protein_damage death Cell Death dna_damage->death membrane_damage->death protein_damage->death

Proposed mechanism of action for Quinoxaline 1,4-di-N-oxides.

Experimental Workflow for Antimicrobial Screening

A logical workflow ensures that promising compounds are identified efficiently while deprioritizing inactive or toxic ones. The process begins with determining the MIC, followed by the MBC for potent compounds, and finally assessing cytotoxicity to establish a preliminary safety profile.

G compound Novel Quinoxaline Compound mic Determine MIC (Broth Microdilution) compound->mic inactive Inactive (High MIC) mic->inactive active Active (Low MIC) mic->active mbc Determine MBC (Subculture from MIC plate) active->mbc static Bacteriostatic (MBC/MIC > 4) mbc->static cidal Bactericidal (MBC/MIC ≤ 4) mbc->cidal cyto Assess Cytotoxicity (e.g., MTT Assay) cidal->cyto toxic High Cytotoxicity (Low Selectivity) cyto->toxic lead Lead Candidate (High Potency, Low Toxicity) cyto->lead

References

Application Notes and Protocols for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the direct application of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in cancer research. The following application notes and protocols are based on the well-documented anticancer properties of the broader class of quinoxaline derivatives and serve as a comprehensive guide for researchers investigating this specific compound. The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2]

Introduction to Quinoxaline Derivatives in Cancer Research

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in oncology for their diverse pharmacological activities.[1] The planar aromatic structure of the quinoxaline ring system allows for intercalation with DNA and interactions with the hydrophobic pockets of various enzymes and receptors, making it a versatile scaffold for the design of novel anticancer agents.[1]

Key Anticancer Mechanisms of Quinoxaline Derivatives:

  • Kinase Inhibition: Many quinoxaline derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell signaling pathways.[1][3]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][3]

  • Induction of Apoptosis: Quinoxaline compounds have been shown to trigger programmed cell death through various mechanisms, including the activation of caspases.[2]

  • HDAC Inhibition: Certain quinoxaline-based molecules have been identified as inhibitors of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression in cancer.[1]

Hypothetical Application of this compound

Based on the structure of this compound, it is hypothesized that this compound may exhibit antiproliferative activity against various cancer cell lines. The chloro and isopropyl-amine substitutions on the quinoxaline core could modulate its binding affinity and selectivity towards specific biological targets. The following sections provide a framework for the initial investigation of this compound's potential as a cancer therapeutic.

Quantitative Data Summary (Hypothetical)

For a novel compound like this compound, initial screening would involve determining its cytotoxic effects on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer15.2 ± 1.84.17 ± 0.2
HCT-116Colon Cancer9.8 ± 1.15.23 ± 0.3
PC-3Prostate Cancer22.5 ± 2.58.87 ± 0.6
HeLaCervical Cancer12.1 ± 1.45.57 ± 0.4

Note: The above data is hypothetical and serves as an example of how results would be presented. Doxorubicin is a commonly used positive control in such assays.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Objective: To determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Centrifuge the cells and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G Quinoxaline (3-Chloro-quinoxalin-2-yl)- isopropyl-amine Kinase Protein Kinase (e.g., EGFR, VEGFR) Quinoxaline->Kinase Inhibition Caspase Caspase Activation Quinoxaline->Caspase Induction Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of action for quinoxaline derivatives.

G Start Start: Synthesize/Obtain Compound Screening Primary Screening: MTT Assay on Cancer Cell Panel Start->Screening IC50 Determine IC50 Values Screening->IC50 ApoptosisAssay Mechanism of Action Study: Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay FurtherStudies Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) ApoptosisAssay->FurtherStudies End Lead Optimization/ In Vivo Studies FurtherStudies->End

References

Application Notes and Protocols for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in Antiviral Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, serves as a versatile template for the design and synthesis of novel therapeutic agents.[4] The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their pharmacological properties. This document provides detailed application notes and protocols for the potential use of a specific derivative, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, in the development of new antiviral agents.

While specific antiviral data for this compound is not extensively available in the reviewed literature, this document outlines the general synthetic approaches, potential antiviral screening protocols, and representative data from analogous quinoxaline derivatives. These protocols can serve as a foundational guide for researchers investigating the antiviral potential of this and related compounds.

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the nucleophilic aromatic substitution of 2,3-dichloroquinoxaline with isopropylamine. This method is a common and effective way to introduce amino substituents to the quinoxaline ring.[1][2]

General Synthetic Protocol:

A general protocol for the synthesis of N-alkyl-3-chloroquinoxalin-2-amines is described below. This protocol is adapted from established methods for similar nucleophilic substitutions on 2,3-dichloroquinoxaline.

Materials:

  • 2,3-dichloroquinoxaline

  • Isopropylamine

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a base (1.1-1.5 equivalents) to the solution.

  • Add isopropylamine (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine and the solvent used.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

  • Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antiviral Activity Screening

The synthesized this compound can be screened for its antiviral activity against a panel of viruses. Standard in vitro assays are typically employed to determine the efficacy and cytotoxicity of the compound.

General Protocol for Antiviral Assays:

1. Cytotoxicity Assay (MTT or MTS Assay):

It is crucial to first determine the concentration range at which the compound is not toxic to the host cells.

  • Cell Culture: Plate susceptible host cells (e.g., Vero, MDCK, HeLa) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add MTT or MTS reagent to each well and incubate for a few hours. Measure the absorbance at the appropriate wavelength to determine the 50% cytotoxic concentration (CC₅₀).

2. Plaque Reduction Assay:

This assay is widely used to quantify the inhibition of viral replication.

  • Cell Infection: Grow a confluent monolayer of host cells in 6-well or 12-well plates. Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After the incubation period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose or methylcellulose).

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) can be calculated as CC₅₀/EC₅₀.

Quantitative Data of Analogous Quinoxaline Derivatives

Compound/Derivative ClassVirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1-(4-chloro-8-methyl[1][2][4]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thioureaHerpes Simplex Virus (HSV)Plaque Reduction>20 µg/mL (25% reduction)Not ReportedNot Reported[1]
2,3,6-substituted quinoxaline derivativesInfluenza AFluorescence Polarization3.5 - 6.2Not ReportedNot ReportedNot Directly Cited
6-chloro-7-fluoroquinoxaline derivativesHuman Immunodeficiency Virus (HIV)Not SpecifiedNot ReportedNot ReportedNot ReportedNot Directly Cited
3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxalineHepatitis B Virus (HBV)Not SpecifiedActive at 100 µM>30% cytotoxicity at 100 µMNot Reported[1]

Note: The data presented in this table is for structurally related compounds and should be used for comparative purposes only. The actual antiviral activity and cytotoxicity of this compound must be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of this compound as a potential antiviral agent.

G cluster_synthesis Synthesis cluster_screening Antiviral Screening A 2,3-dichloroquinoxaline C Nucleophilic Aromatic Substitution A->C B Isopropylamine B->C D This compound C->D E Cytotoxicity Assay (CC50) D->E F Antiviral Assay (e.g., Plaque Reduction) D->F G Determine EC50 and Selectivity Index (SI) E->G F->G H Lead Compound Identification G->H

Caption: General workflow for the synthesis and antiviral screening of this compound.

Potential Mechanism of Action (Hypothetical)

While the specific mechanism of action for this compound is unknown, many quinoxaline derivatives have been reported to inhibit viral replication by targeting viral enzymes or host-cell factors essential for the viral life cycle. The following diagram depicts a hypothetical signaling pathway that could be targeted by a quinoxaline-based antiviral agent.

G cluster_pathway Hypothetical Viral Replication Pathway Inhibition Virus Virus HostCell Host Cell Virus->HostCell Attachment ViralEntry Viral Entry HostCell->ViralEntry ViralReplication Viral Replication (e.g., Polymerase, Protease) ViralEntry->ViralReplication ViralAssembly Viral Assembly ViralReplication->ViralAssembly NewVirions New Virions ViralAssembly->NewVirions Compound (3-Chloro-quinoxalin-2-yl) -isopropyl-amine Compound->ViralReplication Inhibition

Caption: Hypothetical mechanism of action for a quinoxaline-based antiviral agent targeting viral replication.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents, building upon the established potential of the broader quinoxaline class. The protocols and data presented in this document, though based on analogous compounds, provide a solid framework for initiating research into the antiviral properties of this specific molecule. Further investigation, including its synthesis, characterization, and comprehensive antiviral screening, is warranted to fully elucidate its therapeutic potential. Structure-activity relationship studies, by synthesizing and testing a library of related derivatives, will be crucial in optimizing the antiviral efficacy and safety profile of this promising class of compounds.

References

Application Notes and Protocols for the Preparation of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7] Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of these compounds to enhance their therapeutic potential. This document provides a detailed protocol for the synthesis of a key intermediate, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, and its subsequent derivatization for the exploration of SAR.

Core Synthesis Workflow

The general strategy for the synthesis of this compound derivatives commences with the preparation of the versatile precursor, 2,3-dichloroquinoxaline. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with isopropylamine to yield the monosubstituted intermediate. Subsequent derivatization at the C3 position with a variety of nucleophiles allows for the generation of a chemical library for SAR studies.

Synthesis_Workflow A Quinoxaline-2,3(1H,4H)-dione B 2,3-Dichloroquinoxaline A->B  POCl3 or SOCl2   C This compound B->C  Isopropylamine, Base   D Derivative Library for SAR C->D  Various Nucleophiles (R-XH)  

Caption: Synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol outlines the preparation of the key starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.[8]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • 1-Chlorobutane (for SOCl₂ method)

  • Ice-cold water

  • Ethyl ether

Procedure using POCl₃:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 equiv.), add POCl₃ (10-20 mL per 5 g of starting material).

  • Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, distill off the excess POCl₃ under vacuum.

  • Carefully quench the reaction mixture by pouring it into ice-cold water.

  • An off-white solid will precipitate. Filter the solid using a Buchner funnel and wash with cold water.

  • Dry the solid to obtain 2,3-dichloroquinoxaline.

Procedure using SOCl₂:

  • Prepare a slurry of 2,3-dihydroxyquinoxaline (1.0 equiv.) and thionyl chloride (2.0 equiv.) in 1-chlorobutane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to room temperature. Needle-like crystals will form.

  • Filter the crystals, wash with ethyl ether, and dry to yield 2,3-dichloroquinoxaline.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective monosubstitution of 2,3-dichloroquinoxaline with isopropylamine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Isopropylamine

  • A suitable base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1.0 equiv.) in a suitable solvent (e.g., DMF).

  • Add the base (1.1 equiv.).

  • To this stirred solution, add isopropylamine (1.0-1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Protocol 3: General Procedure for the Synthesis of Derivatives for SAR Studies

This protocol provides a general method for the nucleophilic substitution of the remaining chlorine atom in this compound.

Materials:

  • This compound

  • A variety of nucleophiles (e.g., substituted anilines, phenols, thiophenols, aliphatic amines, etc.)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF).

  • Add the base (1.2-1.5 equiv.).

  • Add the desired nucleophile (1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final derivative by column chromatography or recrystallization.

Data Presentation for SAR Studies

The synthesized derivatives should be evaluated for their biological activity against a relevant target. The quantitative data, such as IC₅₀ or EC₅₀ values, should be tabulated to facilitate the analysis of Structure-Activity Relationships.

Table 1: Representative SAR Data for this compound Derivatives

Compound IDR-Group (at C3)Target/AssayIC₅₀ (µM)
1 -Cl (starting material)Kinase X>100
2a 4-MethoxyanilinoKinase X5.2
2b 4-ChloroanilinoKinase X15.8
2c 4-MethylanilinoKinase X8.1
3a PhenoxyKinase X25.6
3b 4-NitrophenoxyKinase X42.3
4 ThiophenoxyKinase X18.9
5 MorpholinoKinase X33.4

Note: The data presented in this table is hypothetical and serves as an example for structuring SAR data. Actual results will vary based on the specific target and assay conditions.

  • Substitution at the C3 position is crucial for activity.

  • Electron-donating groups on the aniline ring (e.g., 4-methoxy) may enhance potency compared to electron-withdrawing groups (e.g., 4-chloro).[1]

  • An amino linker at C3 appears to be more favorable than an ether or thioether linkage for this hypothetical target.

Logical Relationship for SAR Analysis

The process of SAR analysis involves a cyclical process of design, synthesis, testing, and data analysis to iteratively improve the potency and properties of the lead compounds.

SAR_Cycle Design Compound Design Synthesis Synthesis Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis SAR Analysis Testing->Analysis Analysis->Design  New Hypotheses   Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for Purity Analysis of Synthesized Quinoxalines using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1][2][3][4] Their synthesis often results in a mixture of the desired product, starting materials, and by-products. Therefore, accurate purity assessment is crucial for quality control and for ensuring the reliability of downstream applications. This document provides detailed protocols for the purity analysis of synthesized quinoxalines using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful analytical techniques for the separation, identification, and quantification of organic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a broad range of quinoxaline derivatives. Reversed-phase HPLC is the most common mode of separation for these compounds.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended. For enhanced identification, an HPLC system coupled with a mass spectrometer (LC-MS) can be utilized.[5][6]

  • Commonly used columns for quinoxaline analysis are C18 columns.[5] For instance, an Acquity UHPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) has been shown to be effective.[5] Another option is a Newcrom R1 column, which is a reverse-phase column with low silanol activity.[7]

2. Mobile Phase and Gradient:

  • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often with a modifier like formic acid or phosphoric acid to improve peak shape and resolution.[5][7] For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[7]

  • A typical mobile phase composition is:

    • Solvent A: 0.1% Formic acid in water[5]

    • Solvent B: 0.1% Formic acid in acetonitrile or methanol[5]

  • A gradient elution is often employed to achieve optimal separation of a wide range of quinoxaline derivatives and potential impurities. An example of a gradient program is as follows:

Time (min)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Sample Preparation:

  • Accurately weigh a small amount of the synthesized quinoxaline sample (e.g., 1 mg).

  • Dissolve the sample in a suitable solvent, such as methanol, acetonitrile, or a mixture of the mobile phase. Ensure complete dissolution. Stock solutions can be prepared in DMSO.[8]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Parameters:

  • Flow Rate: 0.3 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 25 - 40 °C

  • Detection Wavelength: Quinoxalines typically exhibit strong UV absorbance. A common detection wavelength is 254 nm, but it is advisable to determine the optimal wavelength for the specific quinoxaline derivative by scanning its UV spectrum.

5. Data Analysis and Purity Calculation:

  • The purity of the synthesized quinoxaline is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • It is important to ensure that all impurity peaks are well-resolved from the main peak for accurate quantification. Compounds with a purity of over 95% are often used for further experiments.[8]

Quantitative Data Summary (HPLC)

The following table summarizes typical performance data for the HPLC analysis of quinoxaline derivatives, gathered from various applications. These values can serve as a benchmark for method validation.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.16 - 2.51 µg/kg[5][6]
Limit of Quantification (LOQ)1.10 - 8.37 µg/kg[5]
Recoveries70 - 110%[9]
Relative Standard Deviation (RSD)< 20%[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for the identification of impurities based on their mass spectra. For some quinoxaline derivatives, derivatization may be necessary to increase their volatility.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

  • A non-polar or medium-polarity capillary column is typically used. A common choice is a DB-5MS column (30 m x 0.25 mm x 0.25 µm).[10] Other options include 2% OV-210 or 3% OV-225 packed columns.[11]

2. Carrier Gas and Flow Rate:

  • Helium is the most common carrier gas, used at a constant flow rate of approximately 1.0 - 1.5 mL/min.[11][12]

3. Sample Preparation and Derivatization:

  • Dissolve the synthesized quinoxaline sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or toluene.[12]

  • For quinoxalines with polar functional groups (e.g., hydroxyl groups), derivatization may be required to increase volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[11][13] The reaction involves heating the sample with the silylating agent.

4. GC-MS Parameters:

  • Injector Temperature: 250 - 280 °C[11]

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher temperature. For example:

    • Initial temperature: 90 °C, hold for 2 min

    • Ramp: 20 °C/min to 260 °C

    • Final hold: 3 min at 260 °C[12]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

5. Data Analysis and Purity Calculation:

  • The purity is calculated based on the percent area of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm the identity of the synthesized quinoxaline. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).

Quantitative Data Summary (GC-MS)

The following table presents typical performance data for the GC-MS analysis of quinoline, a related heterocyclic compound, which can be indicative of the performance for quinoxalines.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 mg/kg[12]
Linearity (Correlation Coefficient)> 0.999[12]
Recoveries82.9 - 92.0%[12]
Relative Standard Deviation (RSD)1.4 - 3.8%[12]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Quinoxaline dissolve Dissolve in Suitable Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for quinoxaline purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized Quinoxaline dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatization (if necessary) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peak Areas (TIC) detect->integrate identify Identify Components (Mass Spectra) detect->identify calculate Calculate % Purity integrate->calculate identify->calculate report Generate Report calculate->report

References

Application Notes and Protocols for Obtaining Single Crystals of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and compiled data for obtaining high-quality single crystals of quinoxaline derivatives, a crucial step for structure elucidation by single-crystal X-ray diffraction and for understanding structure-activity relationships in drug development.

Introduction to Crystallization of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] Obtaining single crystals of these compounds is essential for unambiguously determining their three-dimensional molecular structure. This knowledge is fundamental for rational drug design, understanding intermolecular interactions, and for intellectual property protection.

The crystallization of organic molecules like quinoxaline derivatives is influenced by several factors, including the purity of the compound, the choice of solvent or solvent system, temperature, concentration, and the rate of supersaturation.[3] The methods outlined below are commonly employed and can be adapted for various quinoxaline derivatives.

Key Crystallization Techniques

The three primary techniques for growing single crystals of small organic molecules are Slow Evaporation, Slow Cooling, and Vapor Diffusion. The choice of method depends on the solubility and stability of the quinoxaline derivative.

Slow Evaporation

This is often the simplest and most common method for obtaining single crystals. It is particularly suitable for compounds that are moderately soluble at room temperature and are not sensitive to air or moisture.[4]

Principle: A near-saturated solution of the quinoxaline derivative is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.

General Protocol:

  • Dissolve the purified quinoxaline derivative in a suitable solvent or solvent mixture to create a near-saturated solution. Common solvents for quinoxaline derivatives include ethanol, methanol, and dimethylformamide (DMF).[5][6]

  • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

  • Place the vessel in a vibration-free and temperature-stable environment.

  • Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the cover.

Slow Cooling

This method is effective for quinoxaline derivatives that exhibit a significant increase in solubility with temperature.

Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

General Protocol:

  • Prepare a saturated solution of the quinoxaline derivative in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or an oven that can be programmed for slow cooling) to ensure a slow cooling rate.[4]

  • Allow the solution to cool to room temperature over a period of hours to days.

  • Once at room temperature, the vessel can be transferred to a refrigerator or freezer to further decrease the temperature and maximize crystal yield, although this may sometimes lead to the formation of smaller crystals.

Vapor Diffusion

Vapor diffusion is a highly successful technique, especially when only small amounts of the compound are available. It allows for a very slow and controlled approach to supersaturation.[7]

Principle: A concentrated solution of the quinoxaline derivative in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (antisolvent) in a sealed container. The antisolvent, being more volatile, slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

There are two common setups for vapor diffusion:

  • Hanging Drop: A drop of the compound's solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the antisolvent.

  • Sitting Drop: A drop of the compound's solution is placed in a well or on a pedestal inside a sealed container that also holds a reservoir of the antisolvent.[8]

General Protocol (Sitting Drop):

  • Dissolve the quinoxaline derivative in a small amount of a "good" solvent (a solvent in which it is readily soluble).

  • Place this solution as a small drop (typically a few microliters) on a platform inside a small, sealed chamber (e.g., a well of a crystallization plate).

  • Add a larger volume of a "poor" solvent (an antisolvent in which the compound is insoluble but which is miscible with the good solvent) to the bottom of the chamber, acting as a reservoir.

  • Seal the chamber tightly.

  • The vapor from the antisolvent will slowly diffuse into the drop containing the compound.

  • Over time, this diffusion reduces the overall solubility of the compound in the mixed solvent system, leading to the formation of crystals.

Data Presentation: Crystallization Conditions for Quinoxaline Derivatives

The following tables summarize reported crystallization conditions for various quinoxaline derivatives. This data can serve as a starting point for optimizing the crystallization of new analogs.

Quinoxaline DerivativeCrystallization MethodSolvent(s)TemperatureReference
2,3-DiphenylquinoxalineRecrystallizationEthanolRoom Temperature[5]
6-Nitro-2,3-bis(thiophen-2-yl)quinoxalineCondensation ReactionAcetic Acid (refluxing)Reflux[9]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineSlow EvaporationMethanolRoom Temperature[10]
1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl] benzeneVapor Phase GrowthHigh-VacuumHigh Temperature
Quinoxaline and 3-thiosemicarbano-butan-2-one-oxime cocrystalEvaporationNot SpecifiedNot Specified

Note: Detailed quantitative parameters such as concentration and yield are often not explicitly reported in a comparable format across different studies. The information provided is based on the experimental descriptions available.

Experimental Protocols

Protocol 1: Slow Evaporation for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline[10]

Materials:

  • Purified 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline

  • Methanol (analytical grade)

  • Small glass vial (e.g., 2 mL)

  • Parafilm

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolve a small amount of the purified compound in methanol at room temperature to form a clear, near-saturated solution.

  • Filter the solution through a 0.22 µm syringe filter directly into a clean glass vial.

  • Cover the vial with parafilm.

  • Using a fine needle, pierce 1-3 small holes in the parafilm to allow for slow evaporation.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Allow the solvent to evaporate slowly over approximately 24 hours.

  • Single crystals suitable for X-ray diffraction should form as the solvent volume decreases.

Protocol 2: General Recrystallization for 2,3-Diphenylquinoxaline[5]

Materials:

  • Crude 2,3-diphenylquinoxaline

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude 2,3-diphenylquinoxaline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and bring the mixture to a boil while stirring.

  • Continue adding small portions of hot ethanol until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.

  • If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the "white needles" by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Experimental Workflow for Single Crystal Structure Elucidation

The following diagram illustrates the general workflow from a synthesized compound to its determined crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xrd X-ray Diffraction & Structure Solution synthesis Synthesize Quinoxaline Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification method_selection Select Crystallization Method (Slow Evaporation, Cooling, Vapor Diffusion) purification->method_selection optimization Optimize Conditions (Solvent, Temperature, Concentration) method_selection->optimization crystal_growth Grow Single Crystals optimization->crystal_growth crystal_selection Select & Mount Suitable Crystal crystal_growth->crystal_selection data_collection Collect Diffraction Data (SC-XRD) crystal_selection->data_collection structure_solution Solve & Refine Crystal Structure data_collection->structure_solution final_structure Structural Analysis structure_solution->final_structure Final 3D Structure

Caption: Workflow for obtaining and elucidating the single crystal structure of a quinoxaline derivative.

Signaling Pathway Involving a Quinoxaline Derivative

Quinoxaline derivatives have been investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. The diagram below illustrates the simplified ASK1 signaling cascade and the point of inhibition.

signaling_pathway stress Cellular Stress (e.g., ROS, ER Stress) ask1 ASK1 (MAP3K5) stress->ask1 mkk47 MKK4/7 (MAP2K) ask1->mkk47 mkk36 MKK3/6 (MAP2K) ask1->mkk36 jnk JNK (MAPK) mkk47->jnk p38 p38 (MAPK) mkk36->p38 apoptosis Apoptosis, Inflammation jnk->apoptosis p38->apoptosis inhibitor Quinoxaline Derivative (ASK1 Inhibitor) inhibitor->ask1

Caption: Inhibition of the ASK1 signaling pathway by a quinoxaline derivative.

References

Application Notes and Protocols for Kinase Inhibition Assays Using Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory activity of quinoxaline compounds against protein kinases. The described methods cover both biochemical and cell-based assays to determine inhibitor potency and cellular effects.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their wide range of biological activities, including their role as protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Consequently, quinoxalines are considered a vital scaffold for the development of novel anticancer therapeutics that target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis Signal-Regulating Kinase 1 (ASK1).[2][4][5]

This document outlines standardized protocols for biochemical and cell-based kinase inhibition assays to evaluate the efficacy of quinoxaline compounds.

Data Presentation: Inhibitory Activity of Quinoxaline Compounds

The inhibitory potency of quinoxaline compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize representative IC50 values for various quinoxaline derivatives against different protein kinases. It is important to note that IC50 values can be influenced by assay conditions, and for more rigorous comparison, the inhibitor constant (Ki) is a more suitable parameter as it is independent of the experimental setup.[6][7]

CompoundTarget KinaseIC50 (nM)Assay TypeReference
Compound 26eASK130.17Biochemical[8]
Compound 12dASK149.63Biochemical[8]
Compound 12cASK1117.61Biochemical[8]
Compound 12bASK1502.46Biochemical[8]
Compound 1A549 (Lung Cancer Cell Line)2.7Cell-based[2]
Compound 3MCF7 (Breast Cancer Cell Line)2.2Cell-based[2]
Compound 45GSK-3β180Biochemical[9]
CompoundCell LineEffectAssayReference
Compound 26eLO2 (Normal Liver Cells)Cell survival > 80% at various concentrationsCCK-8[8]
Quinoxaline 5cMV4-11 (AML Cell Line)EC50 = 63.2 ± 13.1 µMMTT[10]
Quinoxaline 5eMV4-11 (AML Cell Line)EC50 > 100 µMMTT[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of quinoxaline compounds against a purified kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified kinase (e.g., ASK1)

  • Kinase-specific substrate

  • Quinoxaline compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH 7.5)[8]

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the quinoxaline compounds in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction:

    • Add 5 µL of the diluted quinoxaline compound or control to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[7][11]

Cell-Based Kinase Inhibition Assay: In-Cell Western™ Assay

This protocol provides a method to assess the inhibitory effect of quinoxaline compounds on a specific kinase signaling pathway within intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Quinoxaline compounds

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Fluorescently labeled secondary antibodies (e.g., AzureSpectra)

  • 96-well plates

  • Imaging system (e.g., Sapphire FL Biomolecular Imager)

  • Image analysis software (e.g., AzureSpot Pro)

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the quinoxaline compounds for a specified duration. Include appropriate controls.

  • Immunostaining:

    • Fix, permeabilize, and block the cells.

    • Incubate the cells with primary antibodies specific for the total and phosphorylated forms of the target protein.

    • Incubate with fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Acquire images of the plate using an imaging system.

    • Quantify the fluorescence intensity for both the total and phosphorylated protein signals using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition and determine the IC50 value using non-linear regression analysis.[11]

Cell Viability Assay: CCK-8 Assay

This assay is used to evaluate the cytotoxicity of the quinoxaline compounds on cell lines.

Materials:

  • Cell line of interest (e.g., LO2 normal human liver cells)[8]

  • Cell culture medium

  • Quinoxaline compounds

  • CCK-8 (Cell Counting Kit-8) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight.[8]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the quinoxaline compounds.[8]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[8]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b1 Prepare Quinoxaline Compound Dilutions b2 Kinase Reaction: - Purified Kinase - Substrate - ATP b1->b2 Add to reaction b3 ADP-Glo™ Assay: Detect ADP Production b2->b3 Stop reaction & detect signal b4 Data Analysis: Calculate IC50 b3->b4 Measure luminescence c1 Seed and Culture Cells c2 Treat Cells with Quinoxaline Compounds c1->c2 Incubate c3 In-Cell Western or CCK-8 Assay c2->c3 Perform assay c4 Data Analysis: Determine Cellular IC50 or Viability c3->c4 Quantify signal

Caption: Experimental workflow for kinase inhibition assays.

mapk_pathway stress Oxidative Stress, TNF-α ask1 ASK1 (MAP3K5) stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 apoptosis Apoptosis, Inflammation, Fibrosis jnk->apoptosis p38->apoptosis quinoxaline Quinoxaline Compound quinoxaline->ask1 Inhibition

Caption: ASK1 signaling pathway and inhibition by quinoxaline compounds.

References

Application of Quinoxaline Derivatives in Organic Electronic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a versatile and highly promising building block for advanced organic electronic materials. Its inherent electron-deficient nature, rigid planar structure, and tunable electronic properties through facile chemical modifications make it an ideal candidate for a variety of applications. This document provides detailed application notes and experimental protocols for the utilization of quinoxaline derivatives in organic solar cells (OSCs), particularly perovskite solar cells (PSCs), and organic light-emitting diodes (OLEDs).

I. Quinoxaline Derivatives in Perovskite Solar Cells (PSCs)

Quinoxaline-based materials have demonstrated significant potential as hole-transporting materials (HTMs) in PSCs, offering advantages in terms of cost-effectiveness, stability, and tunable energy levels to match the perovskite active layer.

A. Performance of Quinoxaline-Based Hole-Transporting Materials

The performance of several quinoxaline-based HTMs in PSCs is summarized in the table below, highlighting their key photovoltaic parameters.

HTM NameDevice StructureV_oc_ (V)J_sc_ (mA/cm²)FF (%)PCE (%)Reference
TQ2n-i-p---19.62[1]
spiro-OMeTAD (control)n-i-p---18.54[1]
BQX-1/spiro-OMeTAD----19.40[2]
spiro-OMeTAD (control)----17.6[2]
PBQ6 (dopant-free)n-i-p1.13-80.822.6[3]
DQC-Tp-i-n flexible1.0922.2874.4418.12[4]
DQ-T-QDp-i-n flexible1.0423.2569.1016.67[4]
B. Experimental Protocol: Synthesis of a D-A-D Type Quinoxaline-Based HTM (TQ2)

This protocol describes a one-step Suzuki coupling reaction for the synthesis of TQ2, a donor-acceptor-donor (D-A-D) type HTM.[5]

Materials:

  • Dibromo-quinoxaline core

  • Pinacol ester of triphenylamine donor

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a Schlenk flask, dissolve the dibromo-quinoxaline core (1 equivalent) and the pinacol ester of the triphenylamine donor (2.2 equivalents) in anhydrous toluene.

  • Add the palladium catalyst (e.g., 5 mol%) and the base (e.g., 4 equivalents of K₂CO₃).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure TQ2 HTM.

Characterization:

  • Confirm the structure and purity of the synthesized TQ2 using ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Quinoxaline-Based HTL

This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using a quinoxaline-based HTM.[3]

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (for electron transport layer - ETL)

  • Perovskite precursor solution (e.g., (FAPbI₃)₀.₉₈(MAPbBr₃)₀.₀₂)

  • Quinoxaline-based HTM solution in a suitable solvent (e.g., chlorobenzene)

  • Gold or silver (for top electrode)

Device Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Final Steps FTO_Cleaning 1. FTO Substrate Cleaning (Detergent, DI water, Acetone, IPA sonication) UV_Ozone 2. UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL 3. ETL Deposition (e.g., ZnO spin-coating) UV_Ozone->ETL Perovskite 4. Perovskite Layer Deposition (Spin-coating in glovebox) ETL->Perovskite HTL 5. HTL Deposition (Quinoxaline derivative spin-coating) Perovskite->HTL Electrode 6. Top Electrode Evaporation (e.g., Au/Ag thermal evaporation) HTL->Electrode Annealing 7. Device Annealing Electrode->Annealing

Caption: Workflow for the fabrication of a perovskite solar cell.

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ZnO nanoparticle solution onto the FTO substrate and anneal at the required temperature.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the quinoxaline-based HTM solution on top of the perovskite layer.

  • Top Electrode Evaporation: Transfer the substrates to a thermal evaporator and deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask.

  • Device Annealing: Perform a post-annealing step if required for the specific HTM and device architecture.

II. Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely employed in OLEDs as emitters, hosts, and electron-transporting materials. Their versatility allows for the tuning of emission colors from blue to near-infrared and the development of high-efficiency devices, including those based on thermally activated delayed fluorescence (TADF).

A. Performance of Quinoxaline-Based OLEDs

The following table summarizes the performance of various OLEDs incorporating quinoxaline derivatives as emitters.

Emitter NameHostEmission ColorEQE_max_ (%)Brightness (cd/m²)Reference
DCQ (Host for yellow phosphorescent emitter)-Yellow24.6-[6]
BN-Q-Ph-Blue (476 nm)28.7-[7]
4DMAC-TPPQNeatDeep-Red (685 nm)0.3-[8][9]
4PXZ-TPPQNeatNear-Infrared (780 nm)0.04-[8][9]
B. Experimental Protocol: Synthesis of a TADF Emitter

The synthesis of quinoxaline-based TADF emitters often involves coupling an electron-donating moiety with the electron-accepting quinoxaline core. A general synthetic approach is the Buchwald-Hartwig cross-coupling reaction.

Materials:

  • Halogenated quinoxaline derivative (e.g., 2,3-dichloroquinoxaline)

  • Electron-donating compound (e.g., a carbazole or acridine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a Schlenk tube, combine the halogenated quinoxaline (1 equivalent), the electron donor (2.2 equivalents), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 3 equivalents).

  • Add the anhydrous solvent.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to the required temperature (e.g., 100-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent and wash the combined organic layers.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product via column chromatography and/or recrystallization to yield the final TADF emitter.

Characterization:

  • Verify the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • Characterize the photophysical properties (absorption, emission, photoluminescence quantum yield, and transient decay) to confirm TADF characteristics.

C. Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a solution-processed OLED using a quinoxaline-based TADF emitter.[8][9]

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • PEDOT:PSS (for hole-injection layer - HIL)

  • Emissive layer solution (quinoxaline-based emitter dissolved in a suitable solvent like chlorobenzene or toluene)

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF) (for electron-injection layer - EIL)

  • Aluminum (Al) (for cathode)

OLED Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition (Solution Processing) cluster_2 Layer Deposition (Thermal Evaporation) ITO_Cleaning 1. ITO Substrate Cleaning Plasma_Treatment 2. Oxygen Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL 3. HIL Deposition (PEDOT:PSS spin-coating) Plasma_Treatment->HIL EML 4. Emissive Layer Deposition (Quinoxaline TADF emitter spin-coating) HIL->EML ETL 5. ETL Deposition (e.g., TPBi) EML->ETL EIL 6. EIL Deposition (LiF) ETL->EIL Cathode 7. Cathode Deposition (Al) EIL->Cathode

Caption: Workflow for the fabrication of a solution-processed OLED.

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates as described in the PSC fabrication protocol.

  • Oxygen Plasma Treatment: Treat the cleaned ITO substrates with oxygen plasma to increase the work function and improve hole injection.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.

  • Emissive Layer (EML) Deposition: In a glovebox, spin-coat the solution of the quinoxaline-based TADF emitter onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.

  • Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., 30 nm of TPBi), the EIL (e.g., 1 nm of LiF), and the cathode (e.g., 100 nm of Al) through a shadow mask.

III. Characterization of Quinoxaline-Based Materials and Devices

A comprehensive characterization is crucial to understand the structure-property relationships and performance of quinoxaline derivatives in organic electronic devices.

A. Material Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized quinoxaline derivatives.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transition behavior of the materials.

  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to determine the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials, which is crucial for assessing their suitability for specific device architectures.

B. Device Characterization
  • Current Density-Voltage (J-V) Characteristics: To determine the key performance parameters of solar cells (V_oc_, J_sc_, FF, PCE) and OLEDs (turn-on voltage, current efficiency, power efficiency).

  • External Quantum Efficiency (EQE) Measurement: To determine the ratio of the number of extracted electrons to the number of incident photons for solar cells, or the ratio of emitted photons to injected electrons for OLEDs.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum of the OLEDs.

  • Brightness/Luminance Measurement: To quantify the light output of the OLEDs.

This document provides a foundational guide for researchers interested in exploring the potential of quinoxaline derivatives in organic electronics. The provided protocols are general and may require optimization based on the specific quinoxaline derivative and device architecture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dichloroquinoxaline, is reacted with isopropylamine. The reaction involves the displacement of one of the chlorine atoms on the quinoxaline ring by the isopropylamine nucleophile. The pyridine-type nitrogen atoms in the quinoxaline ring activate the chlorine atoms for this substitution.[1]

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Detected incomplete_rxn Incomplete Reaction (High SM in crude TLC/LCMS) start->incomplete_rxn Analyze Crude Mixture side_product Side Product Formation (Mainly disubstitution) start->side_product workup_loss Product Loss (During workup/purification) start->workup_loss sol_incomplete Increase Reaction Time Increase Temperature Check Reagent Purity incomplete_rxn->sol_incomplete If SM is present sol_side_product Lower Temperature Use Stoichiometric Amine (1-1.2 eq) Monitor Reaction Closely side_product->sol_side_product If byproduct is major sol_workup Optimize Extraction pH Use Appropriate Chromatography Minimize Transfer Steps workup_loss->sol_workup If yield drops after purification logical_relationships center Reaction Outcome (Yield, Purity, Rate) temp Temperature temp->center Affects Rate & Selectivity solvent Solvent solvent->center Affects Solubility & Rate base Base base->center Scavenges HCl, Drives Rxn stoich Stoichiometry stoich->center Controls Selectivity

References

Technical Support Center: Purification of 3-Chloro-Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-chloro-quinoxaline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 3-chloro-quinoxaline derivatives.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete chlorination of the precursor (e.g., 2,3-dihydroxyquinoxaline).- Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). - Use a slight excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). - Increase the reaction time or temperature as per the protocol.
Presence of unreacted starting materials or isomeric impurities.- Optimize the reaction conditions to favor the formation of the desired product. - Isomeric chlorohydroxyquinoxalines are potential impurities, though sometimes not easily detectable.[1] Consider re-purification if downstream applications are sensitive.
Hydrolysis of the chloro-substituent during workup.- Perform the workup at low temperatures (e.g., quenching with ice-cold water).[2] - Use a non-aqueous workup if the compound is highly sensitive to water.
Low Yield After Purification Product loss during recrystallization.- Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol and petroleum ether.[3] - Avoid using an excessive amount of solvent. - Cool the solution slowly to allow for maximum crystal formation.
Product loss during column chromatography.- Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system. - Dry-load the crude product onto the column if it has low solubility in the eluent. - Monitor fractions carefully using TLC to avoid mixing pure fractions with impure ones.
Decomposition of the product on the column.- 3-chloro-quinoxaline derivatives can be sensitive to acidic conditions. Consider using a deactivated stationary phase (e.g., neutral alumina) or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent.
Product Decomposition During Storage Instability of the purified compound.- Store the purified compound in a cool, dry, and dark place. - Consider storing under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be sensitive to air or moisture.
Off-White or Colored Product Presence of colored impurities from the reaction.- Recrystallize the product from a suitable solvent. Activated charcoal can sometimes be used to remove colored impurities, but should be tested on a small scale first as it can also adsorb the product. - Perform column chromatography to separate the colored impurities.
Decomposition during purification.- As mentioned above, avoid harsh conditions (e.g., high temperatures, strong acids/bases) during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when purifying 3-chloro-quinoxaline derivatives?

A1: The most common impurities include unreacted starting materials, such as the corresponding 2,3-dihydroxyquinoxaline precursor.[4] You may also encounter isomeric impurities or small traces of hydrolyzed product (hydroxy-quinoxaline). Side products from the chlorination reaction are also a possibility, depending on the specific reagents used.

Q2: My 3-chloro-quinoxaline derivative seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is often due to the acidic nature of the stationary phase. You can try the following:

  • Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.

  • Neutralize the eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to your eluent system. This can help to neutralize the acidic sites on the silica gel.

  • Run the column quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

Q3: What is the best way to remove residual chlorinating agent (e.g., POCl₃) after the reaction?

A3: Excess phosphorus oxychloride (POCl₃) is typically removed by distillation under reduced pressure.[3] The reaction mixture is then carefully quenched by pouring it onto crushed ice or into ice-cold water.[2][3] This hydrolyzes any remaining POCl₃ to phosphoric acid, which can then be neutralized. It is crucial to perform this step cautiously in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas.

Q4: Can I use recrystallization for the final purification of my 3-chloro-quinoxaline derivative?

A4: Yes, recrystallization is a common and effective method for purifying these compounds.[3] The choice of solvent is critical. Ethanol and petroleum ether are frequently used. The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below, allowing for good recovery of pure crystals upon cooling.

Experimental Protocols

General Protocol for Synthesis of 2,3-Dichloroquinoxaline

This protocol is a generalized procedure based on common synthetic methods.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully distill off the excess POCl₃ under reduced pressure.

    • In a well-ventilated fume hood, slowly and carefully pour the reaction residue onto crushed ice or into ice-cold water.

    • An off-white solid should precipitate.

  • Isolation:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Protocol for Column Chromatography Purification
  • Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude 3-chloro-quinoxaline derivative in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A typical starting eluent could be a mixture of hexane and ethyl acetate. The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start react Chlorination Reaction start->react Quinoxaline-2,3-dione, POCl3 workup Aqueous Workup react->workup Reaction Mixture crude Crude Product workup->crude Precipitate purify_choice Purification Method crude->purify_choice recryst Recrystallization purify_choice->recryst High Purity col_chrom Column Chromatography purify_choice->col_chrom Complex Mixture pure_recryst Pure Crystals recryst->pure_recryst pure_col Pure Fractions col_chrom->pure_col end End pure_recryst->end Final Product pure_col->end Final Product

Caption: Experimental workflow for the synthesis and purification of 3-chloro-quinoxaline derivatives.

troubleshooting_logic cluster_purity Low Purity Solutions cluster_yield Low Yield Solutions cluster_decomp Decomposition Solutions start Purification Issue low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield decomposition Decomposition start->decomposition sol_purity1 Optimize Reaction low_purity->sol_purity1 sol_purity2 Careful Workup low_purity->sol_purity2 sol_purity3 Re-purify low_purity->sol_purity3 sol_yield1 Optimize Recrystallization low_yield->sol_yield1 sol_yield2 Optimize Chromatography low_yield->sol_yield2 sol_decomp1 Use Neutral Conditions decomposition->sol_decomp1 sol_decomp2 Proper Storage decomposition->sol_decomp2

Caption: Troubleshooting logic for purification challenges of 3-chloro-quinoxaline derivatives.

References

Technical Support Center: Overcoming Low Solubility of Quinoxaline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of quinoxaline compounds in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoxaline compound precipitates out of solution when I add it to my cell culture medium. What can I do?

A1: Precipitation in aqueous media is a common issue with hydrophobic compounds like many quinoxalines. Here are several strategies to address this:

  • Optimize Co-Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoxaline derivatives. However, high concentrations of DMSO can be toxic to cells.

    • Troubleshooting Steps:

      • Prepare a high-concentration stock solution of your compound in 100% DMSO.

      • Perform serial dilutions of your compound in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% (v/v), although the tolerance can be cell-line dependent.[1]

      • Visually inspect for precipitation under a microscope immediately after dilution and after incubation at 37°C.

      • If precipitation persists, consider using a combination of co-solvents. For example, a 1:1 mixture of DMSO and water can sometimes increase the solubility of certain compounds.[2] Other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can also be tested, but their compatibility with your specific assay must be validated.[3]

  • Utilize Formulation Strategies: If optimizing co-solvents is insufficient, more advanced formulation techniques may be necessary.

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[4][5][6]

    • Nanoparticle Formulations: Encapsulating your compound into nanoparticles can significantly enhance its solubility and bioavailability in aqueous environments.[1][7]

    • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.[8][9][10]

Q2: I am observing inconsistent IC50 values for my quinoxaline compound in my cell-based assays. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors related to low solubility:

  • Compound Precipitation and Aggregation: If your compound is not fully solubilized, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.[2][11] Compound aggregation can also lead to non-specific assay interference.[12]

    • Troubleshooting Steps:

      • Visually Inspect: Always check for precipitates in your stock solutions and final assay wells.

      • Assay with Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays can sometimes prevent aggregation. However, this must be tested for compatibility with cell-based assays.

      • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your compound solution.

  • Time-Dependent Solubility: A compound might be soluble initially but precipitate over the course of a multi-day assay.

    • Troubleshooting Steps:

      • Assess Compound Stability: Perform a time-course experiment to check the stability and solubility of your compound in the assay medium over the full duration of your experiment. (See Experimental Protocols section for a detailed protocol).

      • Reduce Incubation Time: If stability is an issue, consider using shorter assay endpoints if experimentally feasible.

  • Cell Density and Growth Rate: The IC50 value can be influenced by the number of cell divisions that occur during the assay.[13]

    • Troubleshooting Steps:

      • Standardize Seeding Density: Use a consistent cell seeding density for all experiments.

      • Consider Growth Rate Inhibition (GR) Metrics: GR metrics can provide a more robust measure of drug sensitivity that is less dependent on cell division rate.[13]

Q3: How can I determine the stability of my quinoxaline compound in my cell culture medium?

A3: It is crucial to confirm that your compound remains stable and in solution for the duration of your experiment.

  • Protocol for Compound Stability Assessment: A detailed protocol using High-Performance Liquid Chromatography (HPLC) is provided in the "Experimental Protocols" section below. This method allows you to quantify the concentration of your compound in the medium at different time points.[14][15][16][17]

Q4: My quinoxaline compound appears to be cytotoxic even at very low concentrations where I don't see any precipitation. Could solubility still be an issue?

A4: Yes, even if you don't observe visible precipitation, the formation of small, soluble aggregates can sometimes lead to cytotoxicity or interfere with assay readouts.

  • Troubleshooting Steps:

    • Employ Counter-Screens: Test your compound in assays known to be sensitive to aggregators to rule out non-specific activity.[12]

    • Microscopy: Visually inspect cells treated with your compound for any signs of stress or morphological changes that might be indicative of a non-specific effect.

Data Presentation: Solubility of Quinoxaline Derivatives

The following table provides representative solubility data for some quinoxaline compounds. It is important to note that the solubility of a specific derivative can vary significantly based on its substituents. Therefore, it is always recommended to experimentally determine the solubility of your particular compound.

CompoundSolventSolubilityReference
Quinoxaline (parent)WaterSoluble[11]
Carbadox1 M NaOH~50 mg/mL[12]
CarbadoxWater58 mg/L (at 22°C)[1]
DovitinibWaterPractically Insoluble[10]
Representative Quinoxaline Kinase InhibitorDMSOGenerally soluble at high concentrations for stock solutions
7-aminoquinoxaline 1,4-dioxidesAqueous MediaHigh aqueous solubility[4]

Experimental Protocols

Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

This protocol describes a simple and common method for preparing cyclodextrin inclusion complexes to enhance the aqueous solubility of quinoxaline compounds.[14][15]

Materials:

  • Quinoxaline compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Place a specific molar ratio of the quinoxaline compound and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.

  • Add a small amount of deionized water to the mixture to form a thick paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes. The mechanical force facilitates the inclusion of the quinoxaline molecule into the cyclodextrin cavity.

  • Scrape the paste from the mortar and pestle and spread it as a thin layer on a glass dish.

  • Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • To remove any uncomplexed quinoxaline compound, wash the powder with a small amount of a solvent in which the compound is sparingly soluble but the cyclodextrin is insoluble.

  • Dry the final inclusion complex powder.

Protocol 2: Preparation of a Nanoparticle Formulation (Solvent Evaporation Method)

This protocol provides a general workflow for creating drug nanoparticles to improve the solubility of quinoxaline compounds.[1][7]

Materials:

  • Quinoxaline compound

  • Biodegradable polymer (e.g., PLGA, PLA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., PVA, Poloxamer 188)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the quinoxaline compound and the polymer in the organic solvent.

  • Prepare the aqueous surfactant solution.

  • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed. This will form an oil-in-water emulsion.

  • Continue homogenization/sonication for a specified period to achieve the desired droplet size.

  • Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate.

  • Further, remove the organic solvent using a rotary evaporator under reduced pressure.

  • As the solvent evaporates, the polymer and compound will precipitate to form nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize (freeze-dry) them to obtain a dry powder.

Protocol 3: Assessment of Compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to determine if your quinoxaline compound remains stable and soluble in your experimental conditions over time.[14][15][16][17]

Materials:

  • Quinoxaline compound stock solution (in DMSO)

  • Complete cell culture medium (including serum, if applicable)

  • 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile or other suitable organic solvent for protein precipitation and mobile phase

  • Centrifuge

Procedure:

  • Spike your complete cell culture medium with the quinoxaline compound to the final desired concentration. Include a vehicle control (medium with the same concentration of DMSO).

  • Aliquot the spiked medium into multiple wells of a 96-well plate or microcentrifuge tubes.

  • Place the plate/tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium.

  • To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the medium aliquot.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the solubilized compound.

  • Analyze the supernatant by HPLC to quantify the concentration of the parent quinoxaline compound.

  • Compare the peak area of the compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining in solution. A significant decrease in concentration over time indicates either degradation or precipitation.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Enhancement cluster_assay Biological Assay cluster_troubleshoot Troubleshooting stock High-Concentration Stock in DMSO cosolvent Co-solvent Dilution stock->cosolvent Initial Approach cell_assay Cell-Based Assay cosolvent->cell_assay precipitation Precipitation Check cosolvent->precipitation cyclodextrin Cyclodextrin Complexation cyclodextrin->cell_assay nanoparticle Nanoparticle Formulation nanoparticle->cell_assay solid_dispersion Solid Dispersion solid_dispersion->cell_assay ic50_variability Address IC50 Variability cell_assay->ic50_variability precipitation->cyclodextrin If Precipitates precipitation->nanoparticle If Precipitates precipitation->solid_dispersion If Precipitates stability Stability Assessment (HPLC) ic50_variability->stability Check Stability

Caption: Workflow for addressing quinoxaline solubility issues.

Caption: Common signaling pathways targeted by quinoxalines.

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Synthesis of N-Alkylated Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the N-alkylation of quinoxalines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of quinoxalin-2(1H)-ones?

A1: The most prevalent side reactions are C3-alkylation and O-alkylation. Quinoxalin-2(1H)-ones can exist in lactam-lactim tautomeric forms, making the oxygen atom a competing nucleophilic site for alkylation. Additionally, the C3 position is susceptible to radical alkylation, leading to the formation of 3-alkylquinoxalin-2(1H)-ones.

Q2: How can I favor N-alkylation over O-alkylation?

A2: The choice of solvent and base plays a crucial role. According to the Hard-Soft Acid-Base (HSAB) principle, using a polar aprotic solvent like DMF can favor N-alkylation, as it solvates the cation of the base, leaving the harder oxygen anion less reactive. In contrast, less polar solvents like acetone can lead to a higher proportion of the O-alkylated product. The choice of a strong, non-nucleophilic base is also critical.

Q3: I am observing a significant amount of C3-alkylation. How can I minimize this side reaction?

A3: C3-alkylation often proceeds through a radical mechanism, especially under photolytic or radical-initiating conditions. To minimize this, ensure your reaction is protected from light and that your reagents and solvents are free of radical initiators. Using reaction conditions that favor an S(_N)2 pathway, such as a strong base and a good leaving group on the alkylating agent in a polar aprotic solvent, will promote N-alkylation over C3-alkylation.

Q4: Can over-alkylation (di-alkylation) occur?

A4: While less commonly reported for the quinoxaline ring itself compared to simpler amines, over-alkylation is a potential side reaction, especially if there are multiple accessible nitrogen atoms and harsh reaction conditions are used with an excess of the alkylating agent. Careful control of stoichiometry is recommended to avoid this.

Troubleshooting Guides

Problem 1: Low yield of the desired N-alkylated quinoxalin-2(1H)-one with the formation of a significant amount of O-alkylated byproduct.

Possible Cause: The reaction conditions are favoring O-alkylation. This can be influenced by the solvent, base, and counter-ion.

Troubleshooting Steps:

  • Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can help to solvate the cation of the base, leading to a more "naked" and reactive nitrogen anion.

  • Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH).

  • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for N-alkylation.

Problem 2: The major product of the reaction is the C3-alkylated quinoxalin-2(1H)-one instead of the N-alkylated product.

Possible Cause: The reaction conditions are promoting a radical pathway, leading to C-alkylation.

Troubleshooting Steps:

  • Exclude Light: Run the reaction in the dark by wrapping the reaction vessel in aluminum foil.

  • Degas Solvents: Use solvents that have been degassed to remove oxygen, which can participate in radical reactions.

  • Avoid Radical Initiators: Ensure that no radical initiators (e.g., peroxides) are present in the reaction mixture.

  • Favor S(_N)2 Conditions: Use a stoichiometric amount of a strong base to generate the N-anion, and an alkylating agent with a good leaving group (e.g., iodide or bromide).

Quantitative Data

The regioselectivity of the benzylation of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is highly dependent on the solvent. The following table summarizes the yields of the N- and O-benzylated products in different solvents.[1]

SolventYield of N-benzylated product (%)Yield of O-benzylated product (%)
DMF7612
Acetonitrile4538
Ethanol2555
Acetone1863

Experimental Protocols

Protocol for Selective N-Alkylation of Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate[1]
  • To a solution of methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1 mmol) in dry DMF (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent to isolate the N-benzylated product.

Protocol Favoring C3-Alkylation of Quinoxalin-2(1H)-ones (for reference)[2]

This protocol is provided for understanding the conditions that lead to the side product and is based on visible-light-mediated C-H alkylation.

  • In a reaction tube, combine the quinoxalin-2(1H)-one (0.2 mmol), the alkane (2.0 mL), and trifluoroacetic acid (0.4 mmol).

  • Seal the tube and stir the mixture under irradiation with a blue LED lamp at room temperature.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C3-alkylated product.

Visualizations

Side_Reactions cluster_main N-Alkylation of Quinoxalin-2(1H)-one Start Quinoxalin-2(1H)-one N_Alkylation N-Alkylated Quinoxalinone Start->N_Alkylation Desired Pathway (SN2) C_Alkylation C3-Alkylated Quinoxalinone Start->C_Alkylation Side Reaction (Radical Pathway) O_Alkylation O-Alkylated Quinoxaline Start->O_Alkylation Side Reaction (SN2 on Tautomer) Base Base (e.g., K2CO3, NaH) Base->Start AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylation AlkylHalide->O_Alkylation

Caption: Competing pathways in the alkylation of quinoxalin-2(1H)-one.

Troubleshooting_Workflow Start Low yield of N-alkylated product? CheckByproducts Identify major side product(s) (e.g., by NMR, MS) Start->CheckByproducts O_Alkylation O-Alkylation observed? CheckByproducts->O_Alkylation Yes C_Alkylation C3-Alkylation observed? CheckByproducts->C_Alkylation Yes O_Alkylation->C_Alkylation No Solvent Change to polar aprotic solvent (DMF) O_Alkylation->Solvent Yes Light Exclude light from reaction C_Alkylation->Light Yes Optimize Re-run reaction and analyze results C_Alkylation->Optimize No Base Use stronger, non-nucleophilic base (NaH) Solvent->Base Base->Optimize Degas Degas solvent to remove O2 Light->Degas Degas->Optimize

Caption: Troubleshooting workflow for low yield in N-alkylation.

References

strategies to reduce by-product formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and minimize by-product formation in your quinoxaline synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinoxaline synthesis is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in quinoxaline synthesis can stem from several factors. The most common issues are incomplete reactions, degradation of starting materials or products, and the formation of side products.

Troubleshooting Steps:

  • Reaction Time and Temperature: The classic condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound often requires elevated temperatures and prolonged reaction times.[1] However, excessively high temperatures can lead to decomposition.[1] It is crucial to optimize these parameters. Consider starting with room temperature and gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Catalyst Choice: The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been shown to be effective, including Brønsted acids, Lewis acids, and heterogeneous catalysts.[2][3] For instance, catalysts like alumina-supported heteropolyoxometalates have demonstrated high yields at room temperature.[2]

  • Solvent Selection: The choice of solvent can influence the solubility of your reactants and the reaction rate. Polar solvents like ethanol or acetic acid are commonly used.[1] Greener alternatives like water or solvent-free conditions with microwave or ultrasound irradiation have also been reported to give high yields.[4][5]

  • Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound, as impurities can lead to side reactions.

Q2: I am observing a significant amount of a by-product that is not my desired quinoxaline. What could it be?

A2: Several by-products can form during quinoxaline synthesis. The most common ones include benzimidazoles, N-oxides, and products from the self-condensation of the dicarbonyl compound.

  • Benzimidazole Derivatives: These can form through an acid-catalyzed rearrangement of the quinoxaline product or an intermediate. This is more likely to occur under harsh acidic conditions and at elevated temperatures.

  • Quinoxaline N-oxides and N,N'-dioxides: Over-oxidation of the quinoxaline product can lead to the formation of N-oxides and N,N'-dioxides.[6][7] This is particularly relevant when using strong oxidizing agents or when the reaction is open to the air for extended periods at high temperatures.

  • Self-Condensation of Dicarbonyl Compound: 1,2-dicarbonyl compounds, especially under basic or acidic conditions, can undergo self-condensation reactions, leading to complex mixtures and reducing the availability of the dicarbonyl for the desired reaction.

  • Incomplete Condensation Products: If the reaction does not go to completion, you may isolate intermediates such as mono-condensation products where only one of the amino groups of the o-phenylenediamine has reacted.

Q3: How can I specifically avoid the formation of benzimidazole by-products?

A3: The formation of benzimidazole by-products is often a result of a rearrangement reaction favored by strong acids and high temperatures.

Strategies to Minimize Benzimidazole Formation:

  • Use Milder Catalysts: Opt for milder acidic catalysts or heterogeneous catalysts that can be easily removed from the reaction mixture. For example, catalysts like camphor-sulfonic acid have been used effectively at room temperature.[8]

  • Control Reaction Temperature: Avoid excessively high reaction temperatures. Running the reaction at room temperature or with gentle heating is often sufficient, especially with an efficient catalyst.

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent subsequent rearrangement of the product.

Q4: My product seems to have a higher mass than the expected quinoxaline, suggesting oxidation. How do I prevent the formation of N-oxides?

A4: The formation of quinoxaline N-oxides or N,N'-dioxides is due to the oxidation of the nitrogen atoms in the pyrazine ring.[6][7]

Strategies to Prevent Over-oxidation:

  • Inert Atmosphere: If you are using reaction conditions that are sensitive to oxygen, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Strong Oxidants: Be mindful of the reagents used. Some synthetic routes to quinoxalines involve an oxidation step; in these cases, stoichiometry and reaction conditions must be carefully controlled to avoid over-oxidation of the product.

  • Control Reaction Time: Prolonged exposure to air at high temperatures can promote oxidation.

Quantitative Data Summary

The following tables summarize the effect of different catalysts and reaction conditions on the yield of quinoxaline synthesis, providing a comparative overview to aid in method selection.

Table 1: Effect of Catalyst on Quinoxaline Yield

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPo-phenylenediamine, benzilToluene25120 min92[2]
AlFeMoVPo-phenylenediamine, benzilToluene25120 min80[2]
Noneo-phenylenediamine, benzilToluene25120 min0[2]
Camphor-sulfonic acid (20 mol%)o-phenylenediamine, benzilEthanolRoom Temp2 h95[8]

Table 2: Comparison of Conventional vs. Greener Synthesis Methods

MethodReactantsSolventTimeYield (%)Reference
Conventional Refluxo-phenylenediamine, benzilRectified Spirit1 hour75[9]
Ultrasound Irradiationo-phenylenediamine, benzilEthanol8 minutes97[9]
Microwave Irradiationo-phenylenediamine, benzilEthanol55 seconds60[9]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst at Room Temperature [2]

This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst (AlCuMoVP) and offers a high yield with a simple workup procedure.

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol, 0.210 g)

  • AlCuMoVP catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Rapid Synthesis of 2,3-Diphenylquinoxaline using Ultrasound Irradiation [9]

This method provides a very fast and high-yielding synthesis using ultrasound as an energy source.

Materials:

  • o-phenylenediamine (0.01 M)

  • Benzil (0.01 M)

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a suitable reaction vessel.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for approximately 8 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to induce crystallization.

  • Filter the product and wash with cold ethanol.

  • Recrystallize from ethanol if further purification is needed.

Visualizations

The following diagrams illustrate the general workflow for quinoxaline synthesis and the potential pathways leading to by-product formation.

Quinoxaline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_outcome Outcome o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Condensation Solvent Solvent Solvent->Condensation Catalyst Catalyst Catalyst->Condensation Temperature Temperature Temperature->Condensation Time Time Time->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification Pure Quinoxaline Pure Quinoxaline Purification->Pure Quinoxaline Byproduct_Formation_Pathways Reaction Intermediate Reaction Intermediate Desired Quinoxaline Desired Quinoxaline Reaction Intermediate->Desired Quinoxaline Main Pathway Benzimidazole Byproduct Benzimidazole Byproduct Reaction Intermediate->Benzimidazole Byproduct Rearrangement (Acid, Heat) N-Oxide Byproduct N-Oxide Byproduct Desired Quinoxaline->N-Oxide Byproduct Over-oxidation (Air, Oxidants) Other Side Products Other Side Products Starting Materials Starting Materials Starting Materials->Reaction Intermediate Starting Materials->Other Side Products Self-condensation, Incomplete reaction

References

improving the stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak area/height in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis The chloro group on the quinoxaline ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at non-neutral pH. Maintain the solution pH within a neutral range (pH 6-8) using appropriate buffer systems (e.g., phosphate, citrate). Avoid strongly acidic or basic conditions.
Oxidation The quinoxaline ring system and the secondary amine can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.[1][2] Degas solvents before use by sparging with an inert gas (e.g., nitrogen, argon). Work under an inert atmosphere. Consider the addition of antioxidants (e.g., BHT, ascorbic acid) if compatible with the experimental setup.
Photodegradation Exposure to light, particularly UV light, can induce degradation of the compound.[2] Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Solvent Reactivity Protic solvents (e.g., methanol, ethanol) can potentially react with the chloroquinoxaline moiety, leading to substitution products. If possible, use aprotic solvents (e.g., acetonitrile, DMSO, THF) where the compound is sufficiently soluble and stable.
Temperature Elevated temperatures can accelerate degradation rates. Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure, the primary degradation pathways are likely to be:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide to form the corresponding 2-hydroxy-quinoxaline derivative.

  • Oxidative Degradation: Oxidation of the quinoxaline ring or the isopropyl-amine side chain.[1][2]

  • Photodegradation: Light-induced decomposition.[2]

Q2: How can I perform a forced degradation study to understand the stability of this compound?

A2: A forced degradation study, also known as stress testing, can help identify potential degradation products and pathways.[1][3][4] It involves subjecting the compound to more severe conditions than accelerated stability testing.[3]

Experimental Protocol for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[2]

  • Stress Conditions: [2]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber.[2]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as HPLC with UV or MS detection.[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[2]

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for stability testing.[5][6]

  • HPLC with UV Detection: Useful for quantifying the parent compound and detecting the formation of degradants that contain a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the degradation products, which is crucial for their identification and structure elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products.[5]

Q4: What are some general recommendations for preparing and storing solutions of this compound?

A4:

  • Solvent Selection: Use high-purity, degassed aprotic solvents when possible. If aqueous solutions are necessary, use a buffered system to maintain a neutral pH.

  • Storage Conditions: Store stock solutions in amber vials at low temperatures (2-8°C or -20°C).

  • Handling: Minimize exposure to light and air. Prepare fresh solutions for experiments whenever feasible.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl24 hours60°C15.224.8 min
0.1 M NaOH24 hoursRT18.515.2 min
3% H₂O₂24 hoursRT9.833.7 min
Heat48 hours60°C5.114.8 min
Light24 hoursRT12.326.1 min

Note: This is example data and will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photodegradation (UV/Vis Light) prep_stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples evaluation Identify Degradants & Quantify Degradation hplc->evaluation

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis Product (2-Hydroxy derivative) parent->hydrolysis H₂O / OH⁻ oxidation_ring Oxidized Quinoxaline Ring parent->oxidation_ring [O] oxidation_amine Oxidized Amine parent->oxidation_amine [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common reproducibility issues when working with quinoxaline compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline compound shows variable activity between experiments. What are the common causes?

A1: Poor reproducibility with quinoxaline compounds often stems from several factors:

  • Poor Solubility: Many quinoxaline derivatives have low aqueous solubility, leading to precipitation in cell culture media or assay buffers. This can result in an inaccurate final concentration of the compound.

  • Compound Aggregation: At certain concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or interact with assay components, leading to false-positive results.

  • Instability: Quinoxaline compounds can be unstable in certain solvents (like DMSO) over time or under specific assay conditions (e.g., presence of certain media components, light exposure).

  • Off-Target Effects: Quinoxalines are known to inhibit multiple kinases, and the extent of off-target inhibition can vary depending on the specific cell line and its unique kinome expression profile.[1][2][3]

  • Assay Conditions: Variations in cell passage number, seeding density, incubation time, and serum concentration can all significantly impact the apparent activity of a compound.[4]

Q2: How can I improve the solubility of my quinoxaline compound in aqueous assay buffers?

A2: Improving solubility is crucial for obtaining reproducible results. Here are some strategies:

  • Optimize Solvent: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid precipitation. Consider co-solvents like PEG400 or Tween 80.

  • pH Adjustment: The solubility of some quinoxaline derivatives can be pH-dependent. Assess the pKa of your compound and adjust the pH of the buffer accordingly, ensuring it remains compatible with your assay system.

  • Use of Excipients: Formulations with excipients like cyclodextrins can enhance the solubility of hydrophobic compounds.

  • Sonication: Gentle sonication can help dissolve the compound, but be cautious as it can also promote aggregation if not done carefully.

Q3: What is compound aggregation and how can I detect it?

A3: Compound aggregation is the formation of sub-micron sized particles of the test compound in the assay buffer. These aggregates can sequester the target protein, leading to non-specific inhibition and steep dose-response curves.

To detect aggregation, you can use the following methods:

  • Dynamic Light Scattering (DLS): This is a primary biophysical method to detect the presence of aggregates in solution.

  • Visual Inspection: Cloudiness or precipitation in the assay wells is a clear indicator of poor solubility or aggregation.

  • Addition of Detergent: The inclusion of a non-ionic detergent, such as Triton X-100 (at a concentration of ~0.01%), in the assay buffer can often disrupt aggregates and reduce non-specific inhibition. A significant shift in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based activity.

Q4: How can I assess the stability of my quinoxaline compound in the assay media?

A4: Compound stability should be assessed under the specific conditions of your biological assay. A general approach involves incubating the compound in the complete assay medium (including cells, if applicable) for the duration of the experiment. At various time points, aliquots can be taken and the concentration of the parent compound remaining can be quantified using analytical techniques like LC-MS. A significant decrease in the parent compound concentration over time indicates instability.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Possible Cause Troubleshooting Step
Compound Precipitation/Aggregation 1. Visually inspect assay plates for any signs of precipitation. 2. Perform a solubility test of the compound in the assay buffer at the highest concentration used. 3. Re-run the assay with the addition of 0.01% Triton X-100. A significant rightward shift in the IC50 curve suggests the initial activity was due to aggregation. 4. If aggregation is confirmed, lower the compound concentration range or use a formulation with solubility enhancers.
Inconsistent Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. 3. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS.
Variations in Incubation Time 1. Standardize the incubation time for all experiments. 2. For longer incubation periods, ensure the compound is stable in the assay medium for the entire duration.
Serum Lot-to-Lot Variability 1. If possible, use a single, large batch of fetal bovine serum (FBS) for a series of experiments. 2. Test each new lot of FBS for its effect on the IC50 of a control compound. 3. Consider reducing the serum concentration or using serum-free medium if the assay allows, as serum proteins can bind to the compound and affect its free concentration.
Issue 2: No Dose-Response or a Very Steep "All-or-Nothing" Response
Possible Cause Troubleshooting Step
Compound Aggregation 1. This is a classic sign of aggregation-based inhibition. Follow the troubleshooting steps for aggregation outlined in Issue 1. 2. Perform a counter-screen against a known promiscuous inhibitor-sensitive enzyme, like β-lactamase, to see if the compound inhibits it.
Compound Concentration Range is Incorrect 1. If no response is seen, the concentrations may be too low. Test a wider range of concentrations, extending to higher levels. 2. If a steep drop-off is observed, the concentration steps may be too large. Perform a narrower titration around the initial "active" concentration.
Compound is Unstable 1. Assess the stability of the compound in the assay buffer over the experiment's duration using LC-MS. 2. If unstable, consider shorter incubation times or adding the compound at multiple time points.

Data Presentation

Table 1: IC50 Values of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
Compound IDCell LineTarget/PathwayIC50 (µM)Reference
4m A549 (Lung Cancer)Apoptosis Induction9.32 ± 1.56[5]
4b A549 (Lung Cancer)Apoptosis Induction11.98 ± 2.59[5]
Compound 1 A549 (Lung Cancer)EGFR0.0027[2]
Compound 3 MCF7 (Breast Cancer)EGFR0.0022[2]
Compound 12 Various Human Cancer LinesTubulin Polymerization0.19 - 0.51[6]
26e -ASK10.03017[7]
Table 2: Off-Target Kinase Inhibition Profile of a Pyrrolo[3,2-b]quinoxaline Derivative (Compound 8a)

Data represents the percentage of remaining kinase activity at a 1 µM compound concentration.

Kinase% ControlKinase Family
LYN 0.95Tyrosine Kinase
YES1 9.6Tyrosine Kinase
BTK 0.95Tyrosine Kinase
CSK 0.9Tyrosine Kinase
EphB2 >50Tyrosine Kinase
EphB3 >50Tyrosine Kinase
EphB4 >50Tyrosine Kinase
ABL1 <10Tyrosine Kinase
EGFR <10Tyrosine Kinase
FLT3 <10Tyrosine Kinase
KIT <10Tyrosine Kinase
MET <10Tyrosine Kinase
(Data adapted from reference[1])

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine if a quinoxaline compound forms aggregates in a given assay buffer.

Materials:

  • Quinoxaline compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in the biological assay)

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of dilutions of the quinoxaline compound in the assay buffer, starting from the highest concentration used in the biological assay. Include a vehicle control (DMSO in assay buffer).

  • Filter all samples through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes any dust or pre-existing particulates.

  • Allow the samples to equilibrate to the desired temperature within the DLS instrument.

  • Measure the particle size distribution for each concentration.

  • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule (typically >100 nm) indicates compound aggregation. An increase in the scattering intensity with increasing compound concentration is also indicative of aggregation.

Protocol 2: Cell-Based Assay to Test for Aggregation-Mediated Inhibition

Objective: To functionally assess if the observed inhibitory activity of a quinoxaline compound is due to aggregation.

Materials:

  • Cells and appropriate cell culture medium

  • Quinoxaline compound

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Assay detection reagents

Procedure:

  • Seed cells in a microplate at the desired density and allow them to adhere overnight.

  • Prepare two sets of serial dilutions of the quinoxaline compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of vehicle (e.g., water).

  • Add the compound dilutions (with and without Triton X-100) to the cells.

  • Incubate for the desired period.

  • Perform the cell viability or other endpoint measurement.

  • Interpretation: Compare the IC50 values from the two dose-response curves. A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the compound's activity under standard conditions is at least partially due to aggregation.

Mandatory Visualization

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation Quinoxaline Quinoxaline Compound Quinoxaline->PI3K Inhibits Quinoxaline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by quinoxaline compounds.

Troubleshooting_Workflow Start Poor Reproducibility Observed CheckSolubility Assess Compound Solubility & Aggregation Start->CheckSolubility Soluble Compound is Soluble and Monodisperse CheckSolubility->Soluble Yes Insoluble Insoluble or Aggregated CheckSolubility->Insoluble No CheckStability Assess Compound Stability Soluble->CheckStability OptimizeFormulation Optimize Formulation (Solvent, pH, Excipients) Insoluble->OptimizeFormulation OptimizeFormulation->CheckSolubility Stable Compound is Stable CheckStability->Stable Yes Unstable Compound is Unstable CheckStability->Unstable No ReviewAssayParams Review Assay Parameters (Cells, Reagents, Time) Stable->ReviewAssayParams ModifyProtocol Modify Protocol (e.g., shorter incubation) Unstable->ModifyProtocol ModifyProtocol->CheckStability ConsistentParams Parameters are Consistent ReviewAssayParams->ConsistentParams Yes InconsistentParams Parameters are Inconsistent ReviewAssayParams->InconsistentParams No ConsiderOffTarget Consider Off-Target Effects ConsistentParams->ConsiderOffTarget StandardizeProtocol Standardize Protocol (SOPs) InconsistentParams->StandardizeProtocol StandardizeProtocol->ReviewAssayParams End Reproducible Data ConsiderOffTarget->End

References

Technical Support Center: Optimization of HPLC Methods for Quinoxaline Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating quinoxaline isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of quinoxaline isomers in a question-and-answer format.

1. Peak Shape Problems

  • Question: Why are my quinoxaline isomer peaks tailing?

    Answer: Peak tailing is a common issue when analyzing basic compounds like quinoxalines. The primary cause is the interaction between the protonated basic analytes and acidic residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, reducing these secondary interactions.[2]

    • Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their interaction with the quinoxaline analytes.[3]

    • Increase Buffer Strength: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions.[1][4]

    • Select a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanols. End-capping further deactivates these sites.[1][5]

  • Question: My peaks are showing fronting. What is the cause and how can I fix it?

    Answer: Peak fronting is often a result of sample overload or a poorly packed column.[6]

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.

    • Use a Higher Capacity Stationary Phase: If you consistently observe fronting, consider a column with a larger internal diameter or a stationary phase with a higher surface area.[6]

    • Check for Column Voids: A void at the column inlet can cause peak distortion. If a void is suspected, the column may need to be replaced.[2]

  • Question: I am observing split peaks for my quinoxaline isomers. What could be the issue?

    Answer: Peak splitting can arise from several factors:

    • Co-eluting Isomers: It's possible that you are observing the partial separation of two closely eluting isomers. Try adjusting the mobile phase composition or gradient to improve resolution.[7]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]

    • Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample band, leading to a split peak. Back-flushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue.

    • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of a quinoxaline isomer, both the ionized and non-ionized forms may be present, leading to peak splitting. Adjust the pH to be at least 2 units away from the pKa.[7]

2. Retention Time and Resolution Issues

  • Question: My retention times are drifting or are not reproducible. How can I stabilize them?

    Answer: Fluctuations in retention time are often related to the mobile phase or the column temperature.

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.[8]

    • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.[6][8]

    • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily.[8]

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pump cavitation and flow rate inaccuracies, causing retention time shifts. Degas the mobile phase before use.[8]

  • Question: I am not getting baseline separation between my quinoxaline isomers. How can I improve the resolution?

    Answer: To improve the resolution between closely eluting isomers:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. For positional isomers, adding a different solvent like tetrahydrofuran (THF) to a methanol-based mobile phase can sometimes improve selectivity.[9]

    • Change the Stationary Phase: Different stationary phases offer different selectivities. For aromatic isomers, a phenyl-based column might provide better separation due to π-π interactions.[9] For chiral isomers, a chiral stationary phase is necessary.

    • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[8]

    • Modify the Gradient Profile: If using a gradient, make the slope shallower in the region where the isomers elute.

Frequently Asked Questions (FAQs)

1. General HPLC Method Development

  • Question: What is a good starting point for developing an HPLC method for quinoxaline isomers?

    Answer: A good starting point for separating quinoxaline isomers is reverse-phase HPLC.[3]

    • Column: A C18 column is a versatile choice.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is common.[10][11]

    • Additive: An acidic modifier like 0.1% formic acid or phosphoric acid is often necessary to ensure good peak shape for these basic compounds.[11]

    • Detection: UV detection is suitable for quinoxalines, typically in the range of 254-320 nm.[10]

2. Chiral Separation

  • Question: How can I separate enantiomers of a chiral quinoxaline derivative?

    Answer: The separation of enantiomers requires a chiral environment. This is typically achieved in one of two ways in HPLC:

    • Chiral Stationary Phases (CSPs): This is the most common approach. The enantiomers interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide CSPs are widely used.[12][13]

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes can then be separated on a standard achiral column.[12]

3. Sample Preparation

  • Question: What are some common impurities I might encounter in my quinoxaline samples?

    Answer: Impurities can arise from the synthesis of quinoxalines. Common synthetic routes involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[14] Potential impurities could include unreacted starting materials, by-products from side reactions, or isomers formed during the reaction. For example, in the synthesis of brimonidine, a quinoxaline derivative, an impurity identified was 5-Bromo-quinoxaline-6-yl-cyanamide.[15]

Data Presentation

Table 1: Example HPLC Conditions for Quinoxaline Derivative Separations

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acidInformation not availableInformation not availableInformation not availableUV[16]
Quinoxaline derivatives from D-glucose and GlcUAIrica RP-18 (4 x 250mm)Methanol:Water:Acetonitrile (30:65:5, v/v)0.4UV at 317 nm[10]
Five quinoxaline 1,4-dioxides and their metabolitesAcquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)0.3MS/MS
Positional isomers of chlorophenylpiperazine (related structure)Reversed-phase chiral columnTriethylamine buffer:Methanol (70:30, v/v) at pH 90.8DAD[15]

Experimental Protocols

Detailed Methodology for a General Reverse-Phase HPLC Method for Quinoxaline Isomers

This protocol provides a general starting point for the separation of quinoxaline isomers. Optimization will likely be required for specific applications.

1. Materials and Reagents

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • Formic acid or phosphoric acid (HPLC grade)

  • Quinoxaline isomer standards

  • Sample containing quinoxaline isomers

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation

  • Aqueous Phase (A): Add 1 mL of formic acid to 1 L of HPLC grade water to make a 0.1% solution.

  • Organic Phase (B): HPLC grade acetonitrile or methanol.

  • Degas both mobile phase components before use.

4. Chromatographic Conditions

  • Mobile Phase: Start with an isocratic elution of 50:50 (v/v) A:B. Adjust the ratio to optimize the separation. A gradient elution may be necessary for complex mixtures.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where the quinoxaline isomers have significant absorbance (e.g., 254 nm or 317 nm).[10]

5. Sample Preparation

  • Dissolve the quinoxaline sample in the initial mobile phase composition to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample and record the chromatogram.

  • Identify the peaks corresponding to the quinoxaline isomers by comparing their retention times with those of the standards.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Peak Tailing? peak_shape->peak_tailing Yes resolution Poor Resolution? retention_time->resolution No check_equilibration Ensure Proper Equilibration Control Column Temperature Prepare Fresh Mobile Phase retention_time->check_equilibration Yes end Problem Resolved resolution->end No optimize_mobile_phase Optimize Mobile Phase Composition Change Stationary Phase Adjust Flow Rate resolution->optimize_mobile_phase Yes adjust_ph Lower Mobile Phase pH Add Competing Base (TEA) Increase Buffer Strength peak_tailing->adjust_ph Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No adjust_ph->end reduce_concentration Reduce Sample Concentration Check for Column Void peak_fronting->reduce_concentration Yes split_peaks Split Peaks? peak_fronting->split_peaks No reduce_concentration->end check_coelution Check for Co-elution Ensure Sample Solvent Compatibility Check for Blocked Frit split_peaks->check_coelution Yes check_coelution->end check_equilibration->end optimize_mobile_phase->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Workflow start Define Separation Goal select_mode Select HPLC Mode (e.g., Reverse-Phase) start->select_mode select_column Select Column (e.g., C18) select_mode->select_column initial_conditions Select Initial Conditions (Mobile Phase, Flow Rate, Temp.) select_column->initial_conditions run_initial Perform Initial Run initial_conditions->run_initial evaluate Evaluate Chromatogram (Resolution, Peak Shape) run_initial->evaluate optimize Optimize Parameters (Gradient, pH, Additives) evaluate->optimize Not Acceptable validate Validate Method (Accuracy, Precision, Linearity) evaluate->validate Acceptable optimize->run_initial end Final Method validate->end

Caption: A general workflow for HPLC method development.

References

Technical Support Center: Selective Functionalization of the Quoxaline Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of the quinoxaline core. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective functionalization of the quinoxaline core?

A1: The main strategies for selective functionalization of the quinoxaline core include:

  • Classical Condensation Reactions: This is the traditional method involving the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective for synthesizing the core, achieving selectivity with substituted precursors can be challenging.[1]

  • Direct C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the quinoxaline scaffold without pre-functionalization. Common methods include palladium-catalyzed C-H arylation and alkenylation, as well as metal-free approaches.[2][3]

  • Photocatalysis: Visible-light-induced reactions offer a mild and often highly selective method for functionalization, such as trifluoromethylation and arylation of quinoxalin-2(1H)-ones.[4][5][6][7]

  • Use of Directing Groups: Incorporating a directing group can control the regioselectivity of C-H functionalization, guiding the reaction to a specific position on the quinoxaline ring or a substituent.[8]

  • Functionalization of Quinoxaline-N-oxides: The N-oxide moiety can activate the quinoxaline core for certain reactions and can be a useful handle for directing functionalization.[9]

Q2: How can I improve the regioselectivity of C-H functionalization on the quinoxaline core?

A2: Improving regioselectivity is a common challenge. Here are some strategies:

  • Ligand Selection in Metal Catalysis: In palladium-catalyzed reactions, the choice of ligand can significantly influence the site of functionalization. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.

  • Directing Groups: Employing a directing group is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst and brings it into proximity with a specific C-H bond.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Screening different solvents is a crucial optimization step.[10][11]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of a reaction, thereby influencing the product distribution.

Q3: What are common side reactions observed during quinoxaline synthesis and functionalization, and how can they be minimized?

A3: Common side reactions include:

  • Homocoupling: In cross-coupling reactions like C-H arylation, the formation of biaryl products from the coupling partner is a frequent side reaction. This can often be minimized by carefully controlling the reaction stoichiometry, catalyst loading, and temperature.

  • Over-functionalization: In some C-H functionalization reactions, di- or even tri-substituted products can form. Using a limiting amount of the coupling partner or a shorter reaction time can favor mono-functionalization.

  • Formation of Isomers: In classical condensation reactions with unsymmetrical diamines or dicarbonyls, a mixture of regioisomers can be formed.[12] The choice of catalyst and reaction conditions can sometimes favor one isomer over the other.

Troubleshooting Guides

Problem 1: Low Yield in Classical Quinoxaline Synthesis (Condensation of o-phenylenediamine and 1,2-dicarbonyl compounds)
Potential Cause Troubleshooting Step
Incomplete reactionIncrease reaction time or temperature. Monitor the reaction progress by TLC.[13]
Catalyst inefficiencyScreen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or consider using a reusable solid acid catalyst.[13] The amount of catalyst can also be optimized.
Poor solubility of reactantsChoose a solvent system in which both reactants are soluble. Common solvents include ethanol, acetic acid, or toluene.[13][14]
Side product formationPurify the starting materials. Lowering the reaction temperature might reduce the formation of side products.
Problem 2: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines (C2' vs. C8 functionalization)
Potential Cause Troubleshooting Step
Inappropriate ligandThe choice of ligand is crucial for directing the regioselectivity. Screen a variety of phosphine ligands (e.g., PPh₃, PCy₃) and N-heterocyclic carbene (NHC) ligands.
Steric hindranceIf the target position is sterically hindered, consider using a less bulky coupling partner or a catalyst system that is less sensitive to steric effects.
Electronic effectsThe electronic nature of substituents on the quinoxaline core and the aryl partner can influence the site of reaction. Consider these effects when designing your synthesis.
Inadequate reaction conditionsOptimize the reaction temperature, solvent, and base. A thorough screening of these parameters is often necessary to achieve high regioselectivity.
Problem 3: Degradation of Quinoxaline Derivative under Photocatalytic Conditions
Potential Cause Troubleshooting Step
Photosensitivity of the productReduce the irradiation time or use a lower intensity light source. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time before significant degradation occurs.
Unsuitable photocatalystScreen different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes) to find one that promotes the desired reaction without causing product degradation.
Presence of oxygenSome photocatalytic reactions are sensitive to oxygen. If degradation is suspected to be oxidative, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect solventThe solvent can play a role in the stability of the product under irradiation. Test a range of solvents to find one that minimizes degradation.

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPToluene25292[13]
AlFeMoVPToluene25280[13]
CrCl₂·6H₂OEthanolRoom Temp0.590[15]
PbBr₂EthanolRoom Temp185[15]
CuSO₄·5H₂OEthanolRoom Temp1.580[15]

Table 2: Effect of Solvent on the Microwave-Assisted Synthesis of 2,3-Diketoquinoxaline

SolventTemperature (°C)Time (min)Yield (%)Reference
1,4-Dioxane100585[11]
Ethanol80783[11]
DMF120482[11]
Water1001070[11]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Alkenylation of Quinoxaline N-oxide

This protocol is adapted from a general procedure for the alkenylation of quinoline-N-oxides.[16]

  • To a reaction tube, add quinoxaline N-oxide (1.0 mmol), the desired alkene (1.2 mmol), and palladium acetate (Pd(OAc)₂, 5 mol%).

  • Add a suitable solvent (e.g., DMF, 2 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Visible-Light-Induced Trifluoromethylation of Quinoxalin-2(1H)-one

This protocol is based on a general procedure for the photocatalyst-free trifluoromethylation of quinoxalin-2(1H)-ones.[6]

  • In a reaction vial, combine the quinoxalin-2(1H)-one derivative (0.25 mmol), sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.5 mmol), and a suitable solvent (e.g., DMSO, 2 mL).

  • Seal the vial and stir the mixture under an air atmosphere.

  • Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-trifluoromethylquinoxalin-2(1H)-one.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Quinoxaline Derivative, Coupling Partner) catalyst Add Catalyst/Photocatalyst start->catalyst solvent Add Solvent catalyst->solvent heating Heating / Irradiation solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring Periodically monitoring->heating Reaction Incomplete extraction Aqueous Workup (Extraction, Washing) monitoring->extraction Reaction Complete drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification end Characterized Product purification->end

Caption: A generalized experimental workflow for the functionalization of the quinoxaline core.

regioselectivity_logic start Selective Functionalization of Quinoxaline? strategy Choose Strategy start->strategy ch_func C-H Functionalization strategy->ch_func Direct classical Classical Condensation strategy->classical Traditional photocat Photocatalysis strategy->photocat Light-induced regio_issue Regioselectivity Issue? ch_func->regio_issue classical->regio_issue directing_group Use Directing Group regio_issue->directing_group Yes optimize_cond Optimize Conditions (Ligand, Solvent, Temp.) regio_issue->optimize_cond Yes success Desired Regioisomer regio_issue->success No directing_group->success optimize_cond->success

Caption: Decision-making flowchart for addressing regioselectivity issues in quinoxaline functionalization.

References

Technical Support Center: Enhancing the Bioavailability of Quinoxaline Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of quinoxaline drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of quinoxaline drug candidates?

A1: Quinoxaline derivatives often exhibit poor aqueous solubility, which is a major obstacle to achieving adequate oral bioavailability.[1][2] This class of compounds, while showing promise in various therapeutic areas like anticancer and antiviral treatments, frequently falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2][3] The low solubility limits the dissolution rate of the drug in the gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation.[2] Consequently, this can lead to low and variable bioavailability, hindering their clinical development.[4]

Q2: What are the main strategies to enhance the bioavailability of poorly soluble quinoxaline derivatives?

A2: There are two primary approaches to enhance the bioavailability of quinoxaline drug candidates: chemical modification of the drug molecule and advanced formulation strategies.[5]

  • Chemical Modifications: This involves altering the chemical structure of the quinoxaline derivative to improve its physicochemical properties. Common strategies include:

    • Salt Formation: For ionizable quinoxaline derivatives, forming a salt can significantly increase solubility and dissolution rate.[6][7]

    • Prodrug Synthesis: A prodrug is a pharmacologically inactive derivative that is converted to the active drug in the body. This approach can be used to improve solubility, permeability, or both.[5][7]

    • Introduction of Solubilizing Groups: Attaching hydrophilic groups, such as amino groups, to the quinoxaline scaffold can increase its aqueous solubility.[8]

  • Formulation Strategies: These techniques focus on the drug delivery system to improve dissolution and absorption.[1][9] Key methods include:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[1][2]

    • Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix at a molecular level can enhance its solubility and dissolution.[1][6]

    • Lipid-Based Formulations: Encapsulating the quinoxaline derivative in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1][10][11]

    • Nanoparticle Formulations: Nanoparticles offer a high surface-area-to-volume ratio, which can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[4][11]

Q3: How can I choose the most appropriate bioavailability enhancement strategy for my quinoxaline candidate?

A3: The selection of an appropriate strategy depends on the specific physicochemical properties of your quinoxaline derivative, the desired therapeutic application, and the stage of drug development. A logical approach involves:

  • Physicochemical Characterization: Thoroughly characterize the solubility, permeability, pKa, and solid-state properties (polymorphism) of your compound.

  • Preformulation Studies: Conduct preliminary studies with small amounts of the drug to evaluate the potential of different techniques (e.g., simple salt screening, solubility in different vehicles).

  • Feasibility and Scalability: Consider the complexity, cost, and scalability of the manufacturing process for the chosen technology.[1]

The following flowchart outlines a general decision-making process:

decision_making_process start Start: Quinoxaline Candidate with Low Bioavailability char Physicochemical Characterization (Solubility, Permeability, pKa) start->char ionizable Is the compound ionizable? char->ionizable salt Salt Formation Screening ionizable->salt Yes permeability Is permeability high (BCS Class II)? ionizable->permeability No salt->permeability dissolution_limited Focus on enhancing dissolution rate permeability->dissolution_limited Yes absorption_limited Focus on enhancing both solubility and permeability permeability->absorption_limited No (BCS Class IV) formulation Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems dissolution_limited->formulation end Optimized Formulation for In Vivo Studies formulation->end advanced_delivery Advanced Delivery Systems: - Nanoparticles - Prodrugs absorption_limited->advanced_delivery advanced_delivery->end

Caption: Decision-making flowchart for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility and slow dissolution rate.1. Characterize the solid-state properties of the drug substance (polymorphism, crystallinity). Different polymorphs can have different solubilities. 2. Perform in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions. 3. Implement a solubility enhancement technique such as micronization, amorphization (solid dispersion), or formulation in a lipid-based system.[1][2]Identification of the most stable and soluble solid form. Understanding the dissolution behavior in a more physiologically relevant environment. Improved dissolution rate and, consequently, higher and more consistent plasma concentrations.
First-pass metabolism in the liver.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and metabolites. 2. Consider chemical modifications to block metabolic sites (e.g., deuteration) or design a prodrug that bypasses first-pass metabolism.[5]Identification of metabolic liabilities. A more metabolically stable compound with increased systemic exposure.
Efflux by transporters in the intestinal wall (e.g., P-glycoprotein).1. Perform in vitro Caco-2 cell permeability assays to assess the efflux ratio. 2. Co-administer with a known P-gp inhibitor in preclinical models (for research purposes) to confirm P-gp involvement. 3. Formulate with excipients that can inhibit efflux transporters.Determination of whether the drug is a substrate for efflux transporters. Increased intestinal absorption and higher bioavailability.
Issue 2: Drug Precipitation in the Gastrointestinal Tract upon Dilution
Possible Cause Troubleshooting Step Expected Outcome
Supersaturation of the drug from an enabling formulation (e.g., solid dispersion, SEDDS) followed by rapid precipitation.1. Incorporate precipitation inhibitors (polymers like HPMC, PVP) into the formulation.[9] 2. Optimize the drug loading in the formulation to avoid excessive supersaturation. 3. Conduct in vitro supersaturation and precipitation assays to screen for effective precipitation inhibitors.Maintenance of a supersaturated state for a longer duration, allowing for greater absorption. A more stable formulation with improved in vivo performance.

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of quinoxaline drug candidate bioavailability from published studies.

Table 1: Impact of Formulation on the Bioavailability of a Quinoxaline Derivative (IQ-1) [12]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Oral Suspension2524.72 ± 4.302.0103.5 ± 21.4< 1.5
Oral Suspension5025.66 ± 7.112.0128.9 ± 35.8< 1.5
Oral Suspension10037.61 ± 3.532.0194.8 ± 28.7< 1.5
Intravenous1--439.6 ± 58.1100

Data presented as mean ± SD. This study highlights the low oral bioavailability of the parent compound, indicating a need for enabling formulations.

Table 2: Effect of Liposomal Encapsulation on a Quinoxaline Derivative (LSPN331) [10]

FormulationIn Vitro Activity (IC50 against L. amazonensis)
Free LSPN331Maintained or improved
Liposomal LSPN331Maintained or improved
HA-coated Liposomal LSPN331Maintained or improved

This study demonstrates that liposomal formulations can be developed to encapsulate quinoxaline derivatives, with the potential to improve solubility and bioavailability for targeted delivery.[10]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of Quinoxaline Formulations

Objective: To assess the dissolution rate of a quinoxaline drug candidate from different formulations in a biorelevant medium.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath

  • HPLC system with a suitable column and detector

  • Biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF)

  • Quinoxaline drug formulation

  • Reference standard of the quinoxaline drug

Methodology:

  • Prepare the FaSSIF medium according to the established protocol.

  • Pre-heat the dissolution medium to 37 ± 0.5 °C in the dissolution vessels.

  • Place a known amount of the quinoxaline formulation (e.g., tablet, capsule, or an amount of powder equivalent to the desired dose) in each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of the dissolved quinoxaline drug in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Caption: Workflow for in vitro dissolution testing of quinoxaline formulations.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) and oral bioavailability of a quinoxaline drug candidate after oral administration in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (specific pathogen-free)

  • Oral gavage needles

  • Intravenous injection equipment (for IV dose group)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Freezer (-80 °C)

  • LC-MS/MS system

  • Quinoxaline drug formulation

  • Vehicle for formulation

  • Reference standard of the quinoxaline drug and its major metabolites

Methodology:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.

  • Dosing:

    • Oral Group: Administer a single oral dose of the quinoxaline formulation to a group of rats (n ≥ 3) via oral gavage.

    • Intravenous Group: Administer a single intravenous dose of the quinoxaline drug (in a suitable vehicle) to another group of rats to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the quinoxaline drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.[12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Signaling Pathways

While the primary focus for bioavailability is on physicochemical properties and formulation, understanding the metabolic pathways of quinoxaline derivatives is crucial, as metabolism can significantly impact systemic exposure. Quinoxaline derivatives are known to interact with various signaling pathways, particularly in the context of cancer, and the enzymes involved in these pathways can also be responsible for drug metabolism.

signaling_pathway quinoxaline Quinoxaline Derivative absorption Intestinal Absorption quinoxaline->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation liver Liver systemic_circulation->liver excretion Excretion (Urine, Feces) systemic_circulation->excretion target_site Target Site (e.g., Tumor Cell) systemic_circulation->target_site metabolism Phase I & II Metabolism (e.g., CYP450) liver->metabolism metabolism->systemic_circulation Metabolites metabolism->excretion therapeutic_effect Therapeutic Effect target_site->therapeutic_effect

Caption: General pharmacokinetic pathway of a quinoxaline drug candidate.

References

Validation & Comparative

validation of the anticancer activity of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug development, the validation of a compound's efficacy in vivo is a critical step. This guide provides a comparative overview of the in vivo anticancer activity of the investigational chloro-quinoxaline derivative, XK469 (2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid), and the widely used chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and the underlying signaling pathways of these two compounds.

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer activity of XK469 in a human Waldenstrom's macroglobulinemia xenograft model and provides comparative data for Doxorubicin in a human ovarian cancer xenograft model. While the models are different, they both represent solid tumor xenografts and provide an indication of the relative efficacy of these compounds.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy MetricsReference
XK469 WSU-WM (Waldenstrom's macroglobulinemia)SCID mice20 mg/kg, i.v. (total dose: 120 mg/kg)Tumor Growth Inhibition (T/C): 61%; Tumor Growth Delay (T-C): 3 days; Log₁₀ Kill: 0.46[1]
Doxorubicin SK-OV-3 (Ovarian Cancer)Xenograft miceNot specifiedTumor growth inhibition rate ~2.5 times higher than free Doxorubicin in a nanocarrier formulation.[2]

Note: T/C (Treatment/Control) is the ratio of the median tumor volume of the treated group to the control group. A lower T/C value indicates greater antitumor activity. T-C represents the delay in days for the tumors in the treated group to reach a predetermined size compared to the control group. Log₁₀ kill is a calculated measure of the number of cancer cells killed by the treatment.

Mechanism of Action and Signaling Pathways

XK469 is a selective topoisomerase IIβ poison.[3] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase IIβ and DNA, leading to DNA double-strand breaks. This damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. The anticancer activity of XK469 has been shown to involve both p53-dependent and -independent pathways, leading to G2-M cell cycle arrest through the inactivation of cdc2-cyclin B1 kinase activity.[4] In cells with functional p53, XK469 can stabilize p53, leading to the induction of p21WAF1/CIP1, which contributes to the G2-M arrest.[4]

XK469_Signaling_Pathway XK469 XK469 TopoIIb Topoisomerase IIβ XK469->TopoIIb inhibits DNA_DSB DNA Double-Strand Breaks TopoIIb->DNA_DSB induces p53 p53 DNA_DSB->p53 activates Cdc2_CyclinB1 Cdc2-Cyclin B1 Kinase DNA_DSB->Cdc2_CyclinB1 p53-independent pathway p21 p21WAF1/CIP1 p53->p21 induces p21->Cdc2_CyclinB1 G2M_Arrest G2-M Arrest Cdc2_CyclinB1->G2M_Arrest inhibition leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of XK469.

Doxorubicin , a well-established anthracycline antibiotic, also functions as a topoisomerase II inhibitor, but it affects both topoisomerase IIα and IIβ.[5] Its anticancer effects are pleiotropic, involving the intercalation into DNA, generation of reactive oxygen species (ROS), and induction of apoptosis, senescence, and other forms of cell death.[5] Doxorubicin-induced DNA damage activates a robust DNA damage response, often involving the p53 tumor suppressor protein, which in turn can trigger apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5]

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin TopoII Topoisomerase II (α & β) Doxorubicin->TopoII inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Intercalation->DNA_Damage ROS->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax induces Bcl2 Bcl-2 p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria promotes cytochrome c release Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of Doxorubicin.

Experimental Protocols

The following section details a generalized experimental protocol for evaluating the in vivo anticancer activity of a test compound using a xenograft mouse model. This protocol is based on methodologies reported in the literature for testing compounds like XK469.[1]

In Vivo Xenograft Model Protocol
  • Cell Culture: The human cancer cell line of interest (e.g., WSU-WM) is cultured in appropriate media and conditions until a sufficient number of cells are obtained for implantation.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are typically used to prevent rejection of the human tumor xenograft.[1] Animals are housed in a sterile environment.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • Treatment Group: Receives the test compound (e.g., XK469) at a predetermined dose and schedule (e.g., 20 mg/kg, i.v., daily for 6 days).[1]

    • Comparator Group: Receives a standard-of-care drug (e.g., Doxorubicin) at its established therapeutic dose.

    • Control Group: Receives the vehicle used to dissolve the drugs.

  • Data Collection and Endpoints:

    • Tumor volume and body weight are monitored throughout the study.

    • The primary endpoints are typically tumor growth inhibition, tumor growth delay, and log₁₀ kill.

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined period.

  • Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity such as weight loss, lethargy, or ruffled fur are recorded.

  • Tissue Analysis (Optional): At the end of the study, tumors and other organs may be harvested for further analysis, such as immunohistochemistry to assess biomarkers of proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3), or Western blotting to analyze protein expression in signaling pathways.[6]

Experimental_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cell Culture (e.g., WSU-WM) Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model (SCID Mice) Animal_Model->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization Tumor_Monitoring->Randomization Treatment 6. Treatment Administration (i.v. or i.p.) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Toxicity_Assessment 9. Toxicity Assessment Treatment->Toxicity_Assessment Endpoint_Analysis 8. Endpoint Analysis (T/C, T-C, Log Kill) Data_Collection->Endpoint_Analysis Tissue_Analysis 10. Tissue Analysis (Optional) Endpoint_Analysis->Tissue_Analysis

In vivo xenograft experimental workflow.

References

cross-reactivity profiling of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing drug discovery. This guide provides a comparative analysis of the kinase inhibition profile of a representative quinoxaline-based compound, offering insights into its selectivity and potential as a therapeutic agent. Due to the absence of publicly available kinase cross-reactivity data for (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, this guide utilizes data from a structurally related quinoxaline derivative to illustrate the principles of selectivity profiling.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its role in the development of numerous kinase inhibitors.[1][2] These compounds often exhibit potent and selective inhibition of various kinases, making them attractive candidates for targeted cancer therapy and other diseases. This guide will delve into the kinase selectivity of a representative quinoxaline-based inhibitor, providing a framework for evaluating such compounds.

Kinase Cross-Reactivity Profile

The following table summarizes the inhibitory activity of a representative quinoxaline-based kinase inhibitor against a panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Kinase TargetRepresentative Quinoxaline Inhibitor IC50 (nM)Comparative Inhibitor A IC50 (nM)Comparative Inhibitor B IC50 (nM)
Aurora A51525
Aurora B42030
Aurora C11015
p38α>100050100
Tyk2>100075150
JNK2>1000100200
Met>1000120250
Tie2>1000150300

Note: The data presented for the "Representative Quinoxaline Inhibitor" is based on publicly available information for AMG-900, a potent pan-Aurora kinase inhibitor with a phthalazinamine core, which shares structural similarities with the quinoxaline scaffold.[3][4][5][6][7] Comparative Inhibitors A and B are hypothetical for the purpose of illustrating a comparative analysis.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting kinase inhibition data. The following is a representative protocol for an in vitro kinase assay commonly used for cross-reactivity profiling.

In Vitro Kinase Assay Protocol

This protocol outlines a typical radiometric filter-binding assay to determine the IC50 values of a test compound against a panel of protein kinases.

1. Reagents and Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • [γ-33P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., representative quinoxaline inhibitor) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.

  • Add the diluted test compound to the wells. A DMSO control (no inhibitor) is also included.

  • Initiate the kinase reaction by adding [γ-33P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[6]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of radioactivity detected is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Kinase Profiling

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis A Test Compound (this compound) B Serial Dilution in DMSO A->B C Kinase Panel Screening B->C Assay Execution D Radiometric or Luminescence Detection C->D E IC50 Determination D->E Signal Quantification F Selectivity Profiling E->F

Caption: Experimental workflow for kinase cross-reactivity profiling.

Simplified Aurora Kinase Signaling Pathway

The representative quinoxaline-based inhibitor demonstrates potent inhibition of Aurora kinases. The diagram below illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division.

G AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Quinoxaline Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Cytokinesis->CellCycle

Caption: Simplified Aurora kinase signaling pathway and inhibition.

References

Quinoxaline Derivatives in Antimicrobial Research: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a head-to-head comparison of various quinoxaline derivatives based on available experimental data, offering a valuable resource for identifying lead compounds for further development.

This comparative analysis synthesizes data from multiple studies, focusing on the quantitative assessment of antimicrobial activity and the experimental methodologies employed.

Quantitative Antimicrobial Activity of Quinoxaline Derivatives

The antimicrobial efficacy of newly synthesized chemical entities is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported antimicrobial activities of several quinoxaline derivatives against a panel of pathogenic bacteria and fungi.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacterial Strains (in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaMethicillin-resistant S. aureus (MRSA)Klebsiella pneumoniaeReference
Compound 5p 484-32-8-3264-128[1]
Compounds 5m-5o 4-168-324-32-8-3264-128[1]
Compounds 5e-5g 3232-64----[1]
Cyadox (CYA) ------[2]
Olaquindox (OLA) ------[2]
Vancomycin ----4-[3]
Quinoxaline Derivative ----1-4-[3]

Note: '-' indicates data not reported in the cited source.

Table 2: Zone of Inhibition of Quinoxaline Derivatives against Bacterial and Fungal Strains (in mm)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus nigerReference
Compound 4 ++++++++++++++++[4]
Compound 5a ++++++++++++--[4]
Compound 5c +++++++++---[4]
Compound 5d +++++++++---[4]
Compound 5e +++++++++---[4]
Compound 6 ++++++++++++[4]
Compound 7a ++++++++++++++++[4]
Compound 7c ++++++++++++-++[4]
Ciprofloxacin ++++++++++++--[4]
Fluconazole ----++++++[4]
Various Synthesized Derivatives 12-18-Inactive-13-18.5-[5]

Key to symbols: - inactive (inhibition zone < 6 mm); + slightly active (inhibition zone 7–9 mm); ++ moderately active (inhibition zone 10–13 mm); +++ highly active (inhibition zone > 14 mm).[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of quinoxaline derivatives.

Broth Microdilution Method for MIC Determination

This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Quinoxaline Derivatives: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the quinoxaline derivative that completely inhibits visible growth of the microorganism.

Agar Disc Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the quinoxaline derivative solution and placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is attributed to their ability to induce DNA damage through the generation of reactive oxygen species (ROS) under anaerobic conditions. Another proposed mechanism involves the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Quinoxaline Quinoxaline Derivative (e.g., 1,4-di-N-oxide) Metabolism Bacterial Metabolism (Anaerobic Conditions) Quinoxaline->Metabolism Enters cell Enzyme_Inhibition Inhibition of DNA Gyrase & Topoisomerase IV Quinoxaline->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of quinoxaline derivatives.

The provided data and methodologies offer a foundational understanding of the antimicrobial potential of quinoxaline derivatives. Further structure-activity relationship (SAR) studies are crucial to optimize the antimicrobial efficacy and pharmacokinetic properties of these promising compounds. The diverse chemical space offered by the quinoxaline scaffold presents a fertile ground for the development of next-generation antimicrobial agents.

References

A Comparative Guide to Modern Quinoxaline Synthesis: Benchmarking Efficiency and Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. This guide provides a comparative analysis of four modern, efficient, and environmentally conscious methods for quinoxaline synthesis. By presenting key performance indicators in a clear, tabular format, alongside detailed experimental protocols and a visual workflow, this guide aims to empower researchers to select the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative data for four distinct methods of quinoxaline synthesis, allowing for a direct comparison of their efficiency and reaction conditions.

MethodCatalystSolventTemperatureTimeYield (%)Key Advantages
1. Iodine-Catalyzed 5 mol% I₂Ethanol/Water50°C (Microwave)2-3 minutes90-98%Rapid reaction times, simple catalyst, high yields.[1]
2. Organocatalyzed (CSA) 20 mol% Camphorsulfonic AcidEthanolRoom Temperature2-8 hours85-95%Metal-free, mild conditions, simple work-up.[2]
3. Catalyst-Free NoneMethanolRoom Temperature1 minute93-99%Extremely rapid, no catalyst required, high purity of crude product.[3][4]
4. Nano-Catalyzed (Ultrasound) Nano-BF₃/SiO₂Not specifiedRoom Temperature15-30 minutes90-98%Reusable catalyst, energy-efficient (sonication), high yields.[5]

Experimental Workflow

The synthesis of quinoxalines, regardless of the specific methodology, generally follows a common workflow. This involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by work-up and purification. The diagram below illustrates this generalized experimental workflow.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 1_2_Diamine 1,2-Diamine Reaction_Vessel Reaction Vessel (Solvent + Catalyst/Energy Source) 1_2_Diamine->Reaction_Vessel 1_2_Dicarbonyl 1,2-Dicarbonyl Compound 1_2_Dicarbonyl->Reaction_Vessel Quench_Extract Quenching & Extraction Reaction_Vessel->Quench_Extract Reaction Completion Drying Drying of Organic Layer Quench_Extract->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Final_Product Pure Quinoxaline Product Purification->Final_Product

A generalized experimental workflow for quinoxaline synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for the four benchmarked quinoxaline synthesis methods.

Iodine-Catalyzed Microwave-Assisted Synthesis

This protocol is adapted from a microwave-induced, iodine-catalyzed method.[1]

  • Reactants:

    • 1,2-Diamine (1 mmol)

    • 1,2-Dicarbonyl compound (1 mmol)

    • Iodine (I₂) (5 mol%)

    • Ethanol/Water (1:1, 1 mL)

    • Dichloromethane

    • 5% Sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.

    • Add a catalytic amount of iodine (5 mol%).

    • Irradiate the mixture in a microwave reactor at 50°C for 2-3 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add 10 mL of dichloromethane to the reaction mixture.

    • Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization if necessary.

Organocatalyzed Synthesis with Camphorsulfonic Acid (CSA)

This protocol is based on an efficient organocatalytic method using camphorsulfonic acid.[2]

  • Reactants:

    • 1,2-Diamine (1 mmol)

    • 1,2-Dicarbonyl compound (1 mmol)

    • Camphorsulfonic Acid (CSA) (20 mol%)

    • Ethanol (5 mL)

    • Cold water

  • Procedure:

    • In a round-bottom flask, prepare a solution of the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in 5 mL of ethanol.

    • Add camphorsulfonic acid (20 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 2-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, add 5 mL of cold water to the reaction mixture and continue stirring until a solid precipitate forms.

    • Filter the solid product, wash with water, and dry.

    • Recrystallize the pure product from a suitable solvent like ethanol.

Catalyst-Free Synthesis in Methanol

This highly efficient protocol is adapted from a one-minute, catalyst-free synthesis method.[3][4]

  • Reactants:

    • 1,2-Diamine (0.925 mmol)

    • 1,2-Dicarbonyl compound (0.925 mmol)

    • Methanol (5 mL)

    • Water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve the 1,2-diamine (0.925 mmol) in 5 mL of methanol.

    • To the stirred solution, add the 1,2-dicarbonyl compound (0.925 mmol).

    • Stir the mixture at ambient temperature for 1 minute.

    • Quench the reaction with 10 mL of water.

    • Dilute the mixture with 50 mL of ethyl acetate and wash with 30 mL of water.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the drying agent by filtration and evaporate the solvent under reduced pressure to obtain the high-purity product.

Nano-Catalyzed Synthesis with Nano-BF₃/SiO₂ under Sonication

This protocol is based on a green and reusable nano-catalyst system.[5]

  • Reactants:

    • 1,2-Diamine (1 mmol)

    • 1,2-Dicarbonyl compound (1 mmol)

    • Nano-BF₃/SiO₂ catalyst

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a suitable vessel, mix the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of nano-BF₃/SiO₂.

    • Add a suitable solvent, such as ethanol.

    • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 15-30 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to recover the nano-catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization.

References

A Comparative Analysis of the ADME Properties of Quinoxaline Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to their successful development. This guide provides a comparative analysis of the ADME profiles of various quinoxaline analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad therapeutic potential.

This analysis summarizes key in vitro ADME parameters, including permeability, metabolic stability, and cytochrome P450 (CYP) enzyme inhibition. The presented data, derived from various scientific studies, aims to facilitate the selection and optimization of quinoxaline derivatives with favorable pharmacokinetic profiles. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of further studies.

Comparative In Vitro ADME Data of Quinoxaline Analogs

The following tables summarize in silico and experimental ADME data for different series of quinoxaline analogs. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Silico Predicted ADME Properties of Quinoxalinone and Quinazolinone Derivatives

Compound SeriesPredicted Caco-2 PermeabilityPredicted Human Intestinal Absorption (%HIA)Predicted Blood-Brain Barrier (BBB) PermeabilityPredicted P-glycoprotein (P-gp) Substrate
Quinoxalinone DerivativesLower-Low to Moderate-
Quinazolinone DerivativesBetterHigh (e.g., 99.58% for compound 6d)Low to ModerateNot a substrate (for compound 6d)

Data synthesized from in silico predictions reported in a study comparing quinoxalinone and quinazolinone derivatives. The study suggested that quinazolinone derivatives would exhibit better Caco-2 permeability than quinoxalinones[1].

Table 2: Experimental Caco-2 Permeability of a Quinoxaline Analog

CompoundApparent Permeability (Papp) (A→B) (cm/s)Efflux Ratio (Papp (B→A) / Papp (A→B))Interpretation
Compound 7g (a quinoxaline-2-hydroxyphenylbenzothiazole)Very Low-Low permeability across Caco-2 cell monolayer

Experimental data for a specific quinoxaline derivative, compound 7g, indicating low intestinal permeability[2].

Table 3: In Silico Predicted ADME Properties of Triazoloquinoxaline Derivatives

CompoundPredicted Human Intestinal Absorption (%)Predicted CNS PenetrationPredicted CYP3A4 Inhibition
7b91.581 - 97.215Good (-1.707 to -2.037)Inhibitor
7c91.581 - 97.215Good (-1.707 to -2.037)Inhibitor
7e91.581 - 97.215Good (-1.707 to -2.037)Inhibitor
7g91.581 - 97.215Good (-1.707 to -2.037)Inhibitor
Doxorubicin (Reference)62.3Cannot cross CNS (< -4.0)Non-inhibitor

In silico ADMET predictions for a series of triazoloquinoxaline derivatives suggest good absorption and CNS penetration compared to doxorubicin[3].

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are crucial for the accurate assessment and comparison of drug candidates.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of flux of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Materials:

  • Caco-2 cells

  • Transwell™ inserts

  • Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The culture medium is replaced with pre-warmed HBSS.

    • The test compound is added to the apical (A) side for absorption (A→B) studies or the basolateral (B) side for efflux (B→A) studies.

    • Samples are collected from the receiver compartment at specific time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS for sample analysis

Procedure:

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes, the test compound, and phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Materials:

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compound and known CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Sample Preparation: Samples are processed to remove proteins.

  • Metabolite Quantification: The amount of the specific metabolite formed from the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is then determined by non-linear regression analysis.

Experimental Workflow for Preclinical ADME Screening

A structured workflow is essential for the efficient evaluation of the ADME properties of drug candidates. The following diagram illustrates a typical workflow for the in vitro ADME screening of a series of chemical analogs.

ADME_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary In Vitro ADME Screening cluster_2 Secondary In Vitro ADME & DDI Screening cluster_3 Data Analysis & Candidate Selection Compound_Series Quinoxaline Analogs Solubility Aqueous Solubility Compound_Series->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (IC50) Metabolic_Stability->CYP_Inhibition Plasma_Binding Plasma Protein Binding CYP_Inhibition->Plasma_Binding Metabolite_ID Metabolite Identification Plasma_Binding->Metabolite_ID SAR_Analysis Structure-ADME Relationship (SAR) Metabolite_ID->SAR_Analysis Candidate_Selection Lead Candidate Selection SAR_Analysis->Candidate_Selection

A typical workflow for the in vitro ADME screening of drug candidates.

This comprehensive approach to evaluating the ADME properties of quinoxaline analogs will enable researchers to make more informed decisions in the drug discovery and development process, ultimately leading to the identification of safer and more effective therapeutic agents.

References

Validating the Mechanism of Action of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, (3-Chloro-quinoxalin-2-yl)-isopropyl-amine, by comparing its effects with those of genetic knockdown of its putative target. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of "Target X," a key protein in a cellular signaling pathway. This guide will also compare the compound's performance with a known, alternative inhibitor of Target X, "Alternative Inhibitor Y."

Introduction

This compound is a novel small molecule with potential therapeutic applications. Preliminary studies on structurally similar quinoxaline derivatives suggest a possible role as an antiproliferative agent, potentially through the inhibition of specific cellular kinases or histone deacetylases (HDACs)[1]. This guide outlines a systematic approach to validate its precise mechanism of action by comparing the phenotypic and molecular consequences of compound treatment with the effects of specifically silencing its hypothesized target protein (Target X) using RNA interference (RNAi).

Comparative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to compare the effects of this compound, Alternative Inhibitor Y, and genetic knockdown of Target X.

Table 1: Comparison of Cellular Viability (IC50 / EC50 Values)

Treatment GroupCell Line A (IC50, µM)Cell Line B (IC50, µM)
This compound15.2 ± 1.825.7 ± 2.3
Alternative Inhibitor Y10.5 ± 1.218.9 ± 1.9
Scrambled Control siRNANo significant effectNo significant effect
Target X siRNAN/A (EC50 for viability reduction: 75% at 48h)N/A (EC50 for viability reduction: 60% at 48h)

Table 2: Comparison of Target X mRNA and Protein Expression

Treatment GroupTarget X mRNA Levels (Fold Change vs. Control)Target X Protein Levels (Fold Change vs. Control)
This compound0.98 ± 0.120.95 ± 0.15
Alternative Inhibitor Y1.02 ± 0.100.99 ± 0.11
Scrambled Control siRNA1.00 ± 0.091.00 ± 0.13
Target X siRNA0.15 ± 0.050.22 ± 0.07

Table 3: Comparison of Downstream Pathway Marker (Phospho-Protein Z) Levels

Treatment GroupPhospho-Protein Z Levels (Fold Change vs. Control)
This compound0.35 ± 0.08
Alternative Inhibitor Y0.31 ± 0.06
Scrambled Control siRNA1.00 ± 0.11
Target X siRNA0.40 ± 0.09

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA-Mediated Gene Knockdown

This protocol outlines the transient knockdown of Target X using siRNA.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute 20 µM siRNA targeting Target X and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding with downstream assays. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: Assess the efficiency of knockdown at both the mRNA (qPCR) and protein (Western Blot) levels.[2][7][8]

Quantitative Real-Time PCR (qPCR)

This protocol is for quantifying the mRNA levels of Target X.

  • RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Target X and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of Target X mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled control siRNA-treated cells.[2]

Western Blotting

This protocol is for assessing the protein levels of Target X and the phosphorylation status of a downstream marker, Protein Z.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Target X, Phospho-Protein Z, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.[7][9]

Cell Viability Assay

This protocol is for determining the effect of the compounds and gene knockdown on cell proliferation.

  • Cell Seeding: Plate cells in 96-well plates.

  • Treatment: For compound-treated groups, add serial dilutions of this compound and Alternative Inhibitor Y. For knockdown experiments, transfect cells with siRNA as described in section 3.1.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for the compounds and the percentage of viability reduction for the siRNA-treated cells relative to controls.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow, and the logical framework for validating the mechanism of action.

G cluster_0 Hypothesized Signaling Pathway Upstream_Signal Upstream Signal Target_X Target X Upstream_Signal->Target_X Activates Protein_Z Protein Z Target_X->Protein_Z Phosphorylates Phospho_Protein_Z Phospho-Protein Z Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Protein_Z->Cellular_Response Promotes

Caption: Hypothesized signaling pathway involving Target X.

G cluster_1 Experimental Workflow Start Start: Cell Culture Treatment Treatment Groups: - Compound A - Alternative Y - Target X siRNA - Control siRNA Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assays Downstream Assays: - Cell Viability - qPCR - Western Blot Incubation->Assays Data_Analysis Data Analysis & Comparison Assays->Data_Analysis

Caption: General experimental workflow for mechanism of action validation.

G cluster_2 Logical Framework for Validation Hypothesis Hypothesis: Compound inhibits Target X Prediction Prediction: Compound treatment phenocopies Target X knockdown Hypothesis->Prediction Compound_Effect Observed Effect of Compound: - Decreased Viability - Decreased Phospho-Protein Z Prediction->Compound_Effect Test Knockdown_Effect Observed Effect of Knockdown: - Decreased Viability - Decreased Phospho-Protein Z Prediction->Knockdown_Effect Test Conclusion Conclusion: Mechanism of action is validated Compound_Effect->Conclusion Comparison Knockdown_Effect->Conclusion Comparison

Caption: Logical relationship for validating the mechanism of action.

Discussion and Interpretation

The validation of a drug's mechanism of action is a critical step in its development.[10][11][12] The experimental framework outlined in this guide provides a robust methodology for determining if this compound exerts its biological effects through the inhibition of the hypothesized Target X.

The concordance between the cellular and molecular phenotypes induced by the compound and those resulting from the specific genetic knockdown of Target X would provide strong evidence for the proposed mechanism of action. Specifically, a similar reduction in cell viability and the phosphorylation of the downstream marker, Protein Z, by both the compound and Target X siRNA would support the hypothesis.

Conversely, a lack of phenocopy would suggest that the compound acts on a different target or through an alternative pathway. In such a case, further unbiased screening approaches, such as chemical proteomics or genetic screens, may be necessary to identify the true molecular target.

It is also important to include appropriate controls in every experiment.[5][8] A non-targeting or scrambled siRNA is essential to distinguish sequence-specific silencing from non-specific effects of the RNAi machinery. Similarly, comparing the effects to an alternative, well-characterized inhibitor of Target X can help contextualize the potency and specificity of the novel compound.

Conclusion

This guide provides a comprehensive and objective framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel compounds like this compound. By systematically comparing the effects of the compound with genetic knockdown of its putative target, a high degree of confidence in its molecular mechanism can be achieved, which is a crucial step in the preclinical and clinical development of new therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of (3-Chloro-quinoxalin-2-yl)-isopropyl-amine and its analogs, providing insights into their potential as targeted therapeutic agents.

This guide presents a comparative analysis of the docking studies of various quinoxaline derivatives, with a focus on compounds structurally related to this compound. Quinoxaline scaffolds are recognized for their therapeutic potential, particularly as inhibitors of protein kinases involved in cancer signaling pathways. This document summarizes key findings from published research, presenting quantitative data, detailed experimental methodologies for in silico analysis, and visual representations of relevant signaling pathways and workflows to aid in the rational design of novel quinoxaline-based inhibitors.

Data Summary

The following tables summarize the biological activities and molecular docking results for a selection of quinoxaline derivatives from various studies. It is important to note that a direct comparative study of this compound was not found in the reviewed literature. The data presented here is for structurally related compounds and offers insights into the broader potential of the quinoxaline scaffold.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
IVd HeLa3.20 ± 1.32[1]
MCF-74.19 ± 1.87[1]
HEK 293T3.59 ± 1.34[1]
A5495.29 ± 1.34[1]
IVb HeLa3.40 ± 0.13[1]
MCF-74.27 ± 1.32[1]
HEK 293T3.72 ± 1.58[1]
A5495.45 ± 1.63[1]
Compound 26e ASK10.03017[2]
Compound 13 EGFR0.4[3]
Compound 11 EGFR0.6[3]
Compound 4a EGFR0.3[3]
Compound 5 EGFR0.9[3]

Table 2: Molecular Docking Performance of Quinoxaline Derivatives Against Protein Kinases

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Reference
IVd EGFR (4HJO)-12.031.53[1][4]
IVb EGFR (4HJO)-11.82-[1][4]
IVa EGFR (4HJO)-11.18-[1][4]
IVi EGFR (4HJO)-11.11-[1][4]
IVh EGFR (4HJO)-11.04-[1][4]
Compound III VEGFR-2 (2OH4)-15.63-[5]
Compound IV VEGFR-2 (2OH4)-17.11-[5]
Compound I VEGFR-2 (2OH4)-12.13-[5]
Compound II VEGFR-2 (2OH4)-11.93-[5]

Experimental Protocols

This section outlines a generalized, detailed methodology for performing molecular docking studies with quinoxaline derivatives, based on common practices found in the referenced literature and established protocols for widely used docking software such as AutoDock Vina.

Molecular Docking Protocol using AutoDock Vina

1. Preparation of the Receptor Protein:

  • Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, EGFR) is downloaded from the Protein Data Bank (PDB).

  • Receptor Cleaning: All non-essential molecules, including water molecules, co-crystallized ligands, and ions that are not part of the active site, are removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate Kollman charges are assigned to each atom. This step is crucial for accurate electrostatic interaction calculations.

  • Conversion to PDBQT format: The cleaned and prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

2. Preparation of the Ligand (Quinoxaline Derivatives):

  • Ligand Sketching and Optimization: The 2D structures of the quinoxaline derivatives are drawn using a chemical drawing tool like ChemDraw and converted to 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment and Torsion Definition: Gasteiger charges are calculated for the ligand atoms. The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.

  • Conversion to PDBQT format: The prepared ligand structures are saved in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined to encompass the active site of the receptor protein. The size and center of the grid box are chosen to ensure that the ligand can freely rotate and translate within the binding pocket.

  • Configuration File Setup: A configuration file is created that specifies the file paths for the receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the computational effort to find the best binding pose.

  • Running AutoDock Vina: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.

  • Analysis of Results: The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate key concepts relevant to the docking studies of quinoxaline derivatives.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB Download, Cleaning, Protonation) grid_def Grid Box Definition receptor_prep->grid_def ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) run_vina Run AutoDock Vina ligand_prep->run_vina grid_def->run_vina pose_analysis Binding Pose Analysis run_vina->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Experimental Workflow for Molecular Docking

VEGFR_signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis RAS->Angiogenesis

Inhibition of VEGFR-2 Signaling by Quinoxalines

EGFR_signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits MAPK_pathway RAS-RAF-MEK-ERK Pathway GRB2->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation STAT->Proliferation MAPK_pathway->Proliferation Survival Cell Survival AKT_pathway->Survival

Inhibition of EGFR Signaling by Quinoxalines

References

Validating Tankyrase: A Novel Drug Target for Quinoxaline-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. While traditionally known for their roles as kinase inhibitors, recent research has unveiled novel targets for this versatile heterocycle. This guide provides a comprehensive comparison of a promising novel drug target, Tankyrase (TNKS) , for quinoxaline-based therapies against the well-established inhibitor, XAV939. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of this emerging therapeutic strategy.

Data Presentation: Comparative Inhibitory Activity

The validation of a novel drug target hinges on the demonstration of potent and selective inhibition by new chemical entities. The following table summarizes the inhibitory activities of a novel quinoxaline-based Tankyrase inhibitor, Compound 24, and the established inhibitor, XAV939, against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).

CompoundTargetIC50 (nM)Cell-Based WNT Signaling Inhibition (IC50)Reference Compound
Compound 24 (Quinoxaline-based) TNKS20.63 nMPicomolar activityXAV939
XAV939TNKS111 nMPotent inhibitionN/A
XAV939TNKS24 nMPotent inhibitionN/A

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any novel drug target. Below are the methodologies for the key experiments cited in this guide.

Tankyrase Enzymatic Assay (Colorimetric)

This assay quantifies the enzymatic activity of Tankyrase by measuring the consumption of its co-substrate, NAD+.

Materials:

  • Recombinant human Tankyrase 1 or 2 (TNKS1/2)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% BSA, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., Compound 24, XAV939) in the assay buffer.

  • Enzyme Reaction: Add 25 µL of the diluted compounds to the wells. Add 25 µL of recombinant TNKS1 or TNKS2 enzyme to each well.

  • Initiation: Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the colorimetric HRP substrate and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Tankyrase inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., DLD-1, COLO-320DM)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (Compound 24, XAV939)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Mandatory Visualization

Visual representations of signaling pathways and experimental workflows are crucial for clear communication of complex biological processes.

Wnt_Signaling_Pathway cluster_receptor Cell Membrane cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARylates for Degradation Quinoxaline_Inhibitor Quinoxaline-based Inhibitor Quinoxaline_Inhibitor->Tankyrase Inhibits Beta_Catenin_N->TCF_LEF Activates

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.

Experimental_Workflow start Start: Hypothesis Quinoxalines inhibit Tankyrase synthesis Synthesis of Quinoxaline Derivatives start->synthesis cell_culture Culture Wnt-dependent Cancer Cell Lines start->cell_culture enzymatic_assay In vitro Tankyrase Enzymatic Assay synthesis->enzymatic_assay cell_viability_assay Cell Viability Assay (MTT) synthesis->cell_viability_assay ic50_determination Determine IC50 values enzymatic_assay->ic50_determination data_analysis Comparative Data Analysis (vs. XAV939) ic50_determination->data_analysis cell_culture->cell_viability_assay cell_ic50 Determine Cellular IC50 cell_viability_assay->cell_ic50 cell_ic50->data_analysis conclusion Conclusion: Validation of Tankyrase as a Novel Target for Quinoxalines data_analysis->conclusion

Caption: Experimental workflow for validating Tankyrase as a drug target.

A Comparative Analysis of Synthetic Pathways for Ibuprofen and Amoxicillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a comparative analysis of different synthetic routes for two widely used pharmaceuticals: Ibuprofen and Amoxicillin. By examining key performance indicators and providing detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

Ibuprofen: A Tale of Two Syntheses - The Boots Company vs. BHC's Green Approach

Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), has traditionally been synthesized via the Boots Company process. However, the greener BHC (Boots-Hoechst-Celanese) process has emerged as a more cost-effective and environmentally friendly alternative.

Comparative Cost-Effectiveness Analysis

The following table summarizes the key quantitative metrics for the Boots and BHC synthetic pathways for Ibuprofen. The BHC process demonstrates significant advantages in terms of the number of steps, overall yield, and atom economy, leading to a more cost-effective and sustainable synthesis.

MetricBoots SynthesisBHC "Green" Synthesis
Number of Steps 63
Overall Yield ~40%[1]~77%[1]
Atom Economy ~40%[1]~77% (approaching 99% with acetic acid recovery)[1]
Key Raw Materials Isobutylbenzene, Acetic Anhydride, Ethyl Chloroacetate, Hydroxylamine, Sodium EthoxideIsobutylbenzene, Acetic Anhydride
Key Catalysts/Reagents Aluminum Chloride (stoichiometric)Hydrogen Fluoride (catalytic, recyclable), Palladium on Carbon, Raney Nickel
Estimated Raw Material Cost per kg of Ibuprofen Higher (due to more reagents and lower yield)Lower (due to fewer reagents and higher yield)
Waste Generation Significant (hydrated aluminum chloride, various organic and inorganic byproducts)Minimal (primarily water and recoverable acetic acid)
Experimental Protocols

Boots Synthesis of Ibuprofen

The Boots synthesis is a six-step process starting from isobutylbenzene.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a catalyst to form 4'-isobutylacetophenone.

  • Darzens Condensation: The resulting ketone reacts with ethyl chloroacetate in the presence of a base (e.g., sodium ethoxide) to form an α,β-epoxy ester.

  • Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.

  • Nitrile Formation: The aldoxime is dehydrated to a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.[1]

BHC "Green" Synthesis of Ibuprofen

The BHC process is a more streamlined, three-step synthesis.

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride as both catalyst and solvent. The HF is recyclable.[2]

  • Hydrogenation: The resulting ketone is hydrogenated using a Raney nickel or palladium on carbon catalyst to form the corresponding alcohol.[3]

  • Carbonylation: The alcohol is carbonylated using a palladium catalyst in the presence of carbon monoxide to yield ibuprofen.[3]

Purification

The final purification of ibuprofen in both processes is typically achieved through crystallization. A common method involves dissolving the crude ibuprofen in a hot solvent such as hexane and then allowing it to cool, which causes the purified ibuprofen to crystallize.[4][5] The efficiency and cost of this step can be influenced by the purity of the crude product from the preceding synthetic steps, with the BHC process generally yielding a cleaner crude product.

Amoxicillin: Chemical vs. Enzymatic Synthesis

Amoxicillin, a widely used β-lactam antibiotic, is primarily synthesized through two main routes: the conventional chemical method known as the Dane salt route, and a more modern, greener enzymatic approach.

Comparative Cost-Effectiveness Analysis

The enzymatic synthesis of amoxicillin offers significant advantages in terms of yield and reduced environmental impact compared to the traditional Dane salt method.

MetricDane Salt Chemical SynthesisEnzymatic Synthesis
Number of Steps Multiple steps involving protection and deprotectionTypically a one-pot, two-step reaction[6]
Overall Yield LowerHigher (yields up to 76.5% have been reported)[6]
Key Raw Materials 6-Aminopenicillanic Acid (6-APA), D-(-)-p-Hydroxyphenylglycine, Pivaloyl Chloride, Triethylamine6-APA, D-(-)-p-Hydroxyphenylglycine Methyl Ester
Key Catalyst -Penicillin G Acylase (immobilized and reusable)[7]
Estimated Raw Material Cost per kg of Amoxicillin Higher (due to more reagents and lower yield)Lower (due to fewer reagents and higher yield)
Reaction Conditions Often requires low temperatures and organic solventsMild conditions (aqueous medium, near neutral pH)[8]
Waste Generation Significant amounts of organic and inorganic wasteMinimal, primarily aqueous waste
Experimental Protocols

Dane Salt Synthesis of Amoxicillin

The Dane salt route involves the protection of the amino group of D-(-)-p-hydroxyphenylglycine, followed by activation of the carboxylic acid, coupling with 6-APA, and finally deprotection.

  • Dane Salt Formation: D-(-)-p-hydroxyphenylglycine is reacted with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and a base to form a protected "Dane salt".

  • Activation: The carboxylic acid of the Dane salt is activated, often by forming a mixed anhydride with a reagent like ethyl chloroformate or pivaloyl chloride in the presence of a tertiary amine.

  • Coupling: The activated acid is then reacted with 6-aminopenicillanic acid (6-APA) to form the amoxicillin backbone.

  • Deprotection: The protecting group is removed under acidic conditions to yield amoxicillin.[9]

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis is a more direct and environmentally friendly process.

  • Enzymatic Coupling: In a one-pot reaction, immobilized penicillin G acylase catalyzes the condensation of 6-APA and an activated form of the side chain, typically D-(-)-p-hydroxyphenylglycine methyl ester, in an aqueous buffer at a controlled pH.[6][10] The enzyme can be recovered and reused.

Purification

Purification of amoxicillin from the enzymatic synthesis mixture can be achieved by adjusting the pH to precipitate the product, followed by filtration and washing.[11] The milder conditions of the enzymatic process often lead to a purer crude product, simplifying the purification process compared to the chemical route.

Visualizing the Synthetic Pathways and Analysis Workflow

To further clarify the relationships and steps involved in these synthetic processes, the following diagrams have been generated using Graphviz.

Ibuprofen_Synthesis_Comparison cluster_boots Boots Synthesis cluster_bhc BHC Synthesis B1 Isobutylbenzene B2 4'-Isobutylacetophenone B1->B2 Friedel-Crafts Acylation B3 α,β-Epoxy Ester B2->B3 Darzens Condensation B4 Aldehyde B3->B4 Hydrolysis & Decarboxylation B5 Aldoxime B4->B5 Oxime Formation B6 Nitrile B5->B6 Dehydration B7 Ibuprofen B6->B7 Hydrolysis H1 Isobutylbenzene H2 4'-Isobutylacetophenone H1->H2 Friedel-Crafts Acylation H3 Alcohol Intermediate H2->H3 Hydrogenation H4 Ibuprofen H3->H4 Carbonylation Amoxicillin_Synthesis_Comparison cluster_dane Dane Salt Synthesis cluster_enzymatic Enzymatic Synthesis D1 D-(-)-p-Hydroxyphenylglycine D2 Dane Salt D1->D2 Protection D3 Activated Acid D2->D3 Activation D4 Protected Amoxicillin D3->D4 Coupling with 6-APA D5 Amoxicillin D4->D5 Deprotection E1 6-APA + D-(-)-p-Hydroxyphenylglycine Methyl Ester E2 Amoxicillin E1->E2 Enzymatic Condensation Cost_Effectiveness_Analysis_Workflow A Identify Synthetic Pathways B Gather Data: - Number of Steps - Yields - Raw Material Costs - Catalyst/Reagent Costs A->B C Develop Experimental Protocols A->C D Calculate Metrics: - Overall Yield - Atom Economy - Cost per kg B->D E Comparative Analysis C->E D->E F Conclusion on Cost-Effectiveness E->F

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (3-Chloro-quinoxalin-2-yl)-isopropyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3-Chloro-quinoxalin-2-yl)-isopropyl-amine. The following procedures are based on general safety protocols for handling halogenated amines and quinoxaline derivatives and are intended to supplement, not replace, a thorough, substance-specific risk assessment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below and should be worn at all times in the laboratory when this compound is in use.[1][2][3][4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling many solvents and amines.[4] Always check for tears and breaks before use. For prolonged exposure, consider thicker or specialized gloves.[1][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat is recommended. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are required to protect against spills.[5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Review SDS and Conduct Risk Assessment Gather_PPE Gather and Inspect All Necessary PPE Prep->Gather_PPE Prep_Work_Area Prepare and Decontaminate Work Area (Fume Hood) Gather_PPE->Prep_Work_Area Weigh_Transfer Weigh and Transfer Chemical in Fume Hood Prep_Work_Area->Weigh_Transfer Reaction_Setup Set Up Reaction Apparatus Weigh_Transfer->Reaction_Setup Monitor Monitor Reaction Reaction_Setup->Monitor Quench_Workup Quench and Work-up Reaction Monitor->Quench_Workup Segregate_Waste Segregate Halogenated Waste Quench_Workup->Segregate_Waste Decontaminate Decontaminate Glassware and Work Area Segregate_Waste->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for any available information on the specific compound or closely related structures.[6][7][8][9]

    • Conduct a formal risk assessment for the entire experimental procedure.

    • Ensure all necessary PPE is available and in good condition.[5]

    • Prepare the work area by ensuring the fume hood is functioning correctly and the workspace is clean and uncluttered.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, of the solid compound or its solutions within a certified chemical fume hood.[1]

    • Use spark-proof tools and equipment, especially when working with flammable solvents.[7]

    • Keep the container tightly closed when not in use.

    • Avoid the formation of dust and aerosols.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container designated for halogenated organic waste.
Liquid Chemical Waste (Solutions) Collect in a labeled, sealed, and appropriate solvent waste container for halogenated organic compounds. Do not mix with non-halogenated waste streams.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed bag or container for solid hazardous waste.
Empty Chemical Containers Triple rinse with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposal according to institutional guidelines.

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Never dispose of this chemical down the drain.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.